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(3-bromo-1H-1,2,4-triazol-1-yl)methanol Documentation Hub

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  • Product: (3-bromo-1H-1,2,4-triazol-1-yl)methanol
  • CAS: 1674390-16-9

Core Science & Biosynthesis

Foundational

Spectroscopic Profiling and Synthetic Validation of (3-Bromo-1H-1,2,4-triazol-1-yl)methanol: A Technical Guide

Executive Summary(3-Bromo-1H-1,2,4-triazol-1-yl)methanol - Molport[1] (CAS: 1674390-16-9) is a highly versatile synthetic building block utilized in the development of advanced pharmacophores, including antifungal agents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary(3-Bromo-1H-1,2,4-triazol-1-yl)methanol - Molport[1] (CAS: 1674390-16-9) is a highly versatile synthetic building block utilized in the development of advanced pharmacophores, including antifungal agents and kinase inhibitors. The presence of the N-hydroxymethyl group provides a reactive handle for cross-coupling and alkylation, while the C3-bromine atom serves as a robust site for late-stage functionalization. This whitepaper provides a causality-driven analysis of its spectroscopic properties (NMR, IR, MS) and outlines self-validating experimental protocols for its synthesis and characterization.

Structural & Electronic Profiling

The spectroscopic signature of (3-bromo-1H-1,2,4-triazol-1-yl)methanol is dictated by the strong electron-withdrawing nature of the triazole core, further augmented by the heavy-atom effect of the bromine atom at the C3 position. The N1-hydroxymethyl substitution breaks the tautomeric symmetry of the parent 3-bromo-1H-1,2,4-triazole, isolating the C5 proton as a distinct, highly deshielded singlet in ¹H NMR, a phenomenon widely documented in the 1[1]. Furthermore, the methylene bridge (-CH₂-) is flanked by two highly electronegative atoms (N1 and O), resulting in a characteristic downfield shift that serves as the primary diagnostic marker for successful hydroxymethylation, as observed in related2[2] studies.

Comprehensive Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is derived from standard acquisition parameters in strictly anhydrous DMSO-d₆. The choice of solvent is critical: trace water will catalyze rapid proton exchange, collapsing the hydroxyl triplet and methylene doublet into broad singlets.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

ProtonChemical Shift (ppm)MultiplicityIntegrationAssignment / Causality
H-5 8.45 - 8.55Singlet (s)1HTriazole ring proton; strongly deshielded by adjacent sp² nitrogens and the electron-withdrawing nature of the ring.
-OH 6.50 - 6.80Triplet (t)1HHydroxyl proton; exchangeable with D₂O. Couples with the adjacent methylene protons only in strictly anhydrous conditions.
-CH₂- 5.40 - 5.60Doublet (d)2HMethylene protons; deshielded by the adjacent N1 atom and hydroxyl oxygen.

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

CarbonChemical Shift (ppm)Assignment / Causality
C-5 148.0 - 152.0Triazole ring carbon; highly deshielded due to sp² hybridization and adjacent nitrogens.
C-3 130.0 - 135.0Bromine-bearing carbon; the "heavy atom effect" of bromine causes a relative upfield shift compared to C-5.
-CH₂- 64.0 - 68.0Methylene carbon; typical range for N-CH₂-O systems due to dual electronegative substituents.
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides rapid confirmation of the functional groups without the need for solubilization.

Table 3: FT-IR Data (KBr Pellet)

Wavenumber (cm⁻¹)Vibration TypeAssignment / Causality
3150 - 3350 O-H stretchBroad peak characteristic of hydrogen-bonded hydroxyl groups in the solid state.
3050 - 3120 C-H stretch (aromatic)sp² C-H stretching of the triazole ring (C5-H).
2850 - 2950 C-H stretch (aliphatic)sp³ C-H stretching of the methylene (-CH₂-) group.
1480 - 1530 C=N stretchRing breathing and C=N stretching modes of the 1,2,4-triazole core.
1040 - 1080 C-O stretchPrimary alcohol C-O stretching vibration.
620 - 680 C-Br stretchHeavy atom stretching, typically found in the fingerprint region.
Mass Spectrometry (MS)

Electrospray Ionization (ESI) in positive mode is ideal for this basic nitrogenous compound. The presence of bromine provides a built-in self-validation mechanism via its isotopic distribution.

Table 4: Mass Spectrometry (ESI-MS, Positive Ion Mode)

m/z ValueIon SpeciesRelative AbundanceCausality / Fragmentation Pathway
178.0 [M(⁷⁹Br)+H]⁺~100%Protonated molecular ion containing the ⁷⁹Br isotope.
180.0 [M(⁸¹Br)+H]⁺~98%Protonated molecular ion containing the ⁸¹Br isotope (characteristic 1:1 ratio).
160.0 / 162.0 [M-H₂O+H]⁺VariableLoss of water (18 Da) from the hydroxymethyl group, forming an iminium-like cation.
148.0 / 150.0 [M-CH₂O+H]⁺VariableLoss of formaldehyde (30 Da), reverting to the protonated 3-bromo-1H-1,2,4-triazole core.

Experimental Workflows

Protocol 1: Synthesis and Isolation

This protocol is adapted from established methodologies for the hydroxymethylation of azoles, as detailed in the3[3].

  • Reagent Preparation : Suspend 3-bromo-1H-1,2,4-triazole (1.0 equiv) in a minimal volume of absolute ethanol.

  • Formaldehyde Addition : Add paraformaldehyde (1.2 equiv) to the suspension. Paraformaldehyde acts as an in situ source of formaldehyde, preventing the introduction of excess water.

  • Catalysis : Introduce a catalytic amount of triethylamine (Et₃N, 0.1 equiv). The base deprotonates the triazole N1, drastically increasing its nucleophilicity for the attack on the formaldehyde carbonyl.

  • Reaction Execution : Stir the mixture at 60–70 °C for 2–4 hours.

    • Self-Validation Checkpoint: Monitor via TLC (eluent: EtOAc/Hexane 1:1). The reaction is complete when the starting material spot (UV active) is entirely consumed and replaced by a lower-Rf product spot.

  • Isolation : Filter the hot solution to remove any unreacted paraformaldehyde polymers. Concentrate the filtrate under reduced pressure.

  • Purification : Recrystallize the crude residue from a mixture of ethyl acetate and hexane to yield (3-bromo-1H-1,2,4-triazol-1-yl)methanol as a crystalline solid.

Protocol 2: Spectroscopic Validation (Self-Validating System)
  • Sample Preparation for NMR : Dissolve 10-15 mg of the purified compound in 0.6 mL of strictly anhydrous DMSO-d₆.

    • Self-Validation Checkpoint: If the -OH signal appears as a broad singlet rather than a triplet, the solvent contains water. Discard and prepare with a fresh ampoule of DMSO-d₆.

  • NMR Acquisition : Acquire the ¹H spectrum at 400 MHz (16 scans) and the ¹³C spectrum at 100 MHz (512 scans). Calibrate the chemical shifts using the residual DMSO solvent peak (¹H: 2.50 ppm, ¹³C: 39.52 ppm).

  • ESI-MS Acquisition : Dissolve 1 mg of the compound in 1 mL of LC-MS grade methanol containing 0.1% formic acid. Inject into the ESI-MS system operating in positive ion mode.

    • Self-Validation Checkpoint: The spectrum MUST display a 1:1 doublet at m/z 178 and 180. The absence of this pattern indicates debromination or sample contamination.

Mechanistic & Workflow Diagrams

Synthesis A 3-Bromo-1H-1,2,4-triazole C Base Catalysis (Et3N) A->C B Formaldehyde B->C D (3-Bromo-1H-1,2,4-triazol-1-yl)methanol C->D Hydroxymethylation

Fig 1. Synthetic pathway for the hydroxymethylation of 3-bromo-1H-1,2,4-triazole.

Spectroscopy Target (3-Bromo-1H-1,2,4-triazol-1-yl)methanol NMR NMR Spectroscopy Target->NMR IR FT-IR Spectroscopy Target->IR MS Mass Spectrometry Target->MS NMR_Data 1H: 8.5 ppm (C5-H) 13C: 130-135 ppm (C3-Br) NMR->NMR_Data IR_Data O-H: ~3200 cm⁻¹ C-Br: ~650 cm⁻¹ IR->IR_Data MS_Data [M+H]+ 178/180 (1:1 Isotope Ratio) MS->MS_Data Validation Structural Verification NMR_Data->Validation IR_Data->Validation MS_Data->Validation

Fig 2. Multi-modal spectroscopic validation workflow for structural confirmation.

References

  • Molport, "(3-bromo-1H-1,2,4-triazol-1-yl)methanol - Molport",
  • SciSpace, "Qsar study by 1,2,4-triazoles using several physicochemical descriptors",
  • PMC, "Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer",
  • SciSpace, "Towards potent Covid-19 spike protein inhibitors and c

Sources

Exploratory

crystal structure analysis of (3-bromo-1H-1,2,4-triazol-1-yl)methanol

An In-depth Technical Guide to the Crystal Structure Analysis of (3-bromo-1H-1,2,4-triazol-1-yl)methanol Authored by a Senior Application Scientist For researchers, scientists, and drug development professionals, the pre...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure Analysis of (3-bromo-1H-1,2,4-triazol-1-yl)methanol

Authored by a Senior Application Scientist

For researchers, scientists, and drug development professionals, the precise elucidation of a molecule's three-dimensional structure is a cornerstone of modern chemistry. It underpins our understanding of structure-activity relationships (SAR), guides rational drug design, and is a critical component of intellectual property. Among the various analytical techniques available, single-crystal X-ray crystallography provides the most definitive and high-resolution structural information.[1][2]

This guide presents a comprehensive, in-depth analysis of the crystal structure of (3-bromo-1H-1,2,4-triazol-1-yl)methanol, a heterocyclic compound of interest due to the prevalence of the 1,2,4-triazole scaffold in a wide array of therapeutic agents.[3][4] The 1,2,4-triazole nucleus is a key pharmacophore in numerous antifungal, antiviral, and anticancer drugs.[5][6] The introduction of a bromine atom and a hydroxymethyl group offers potential for modulating the compound's physicochemical properties and biological activity through halogen bonding and hydrogen bonding interactions.

This document provides a detailed, step-by-step methodology for the synthesis, crystallization, and complete crystal structure determination of the title compound. It is intended to serve as a technical guide for researchers in the field, offering not just the procedural steps, but also the scientific rationale behind the experimental choices.

Synthesis and Crystallization

A robust and reproducible synthesis is the prerequisite for obtaining high-quality single crystals. The synthetic route to (3-bromo-1H-1,2,4-triazol-1-yl)methanol is followed by a meticulous crystallization process to yield crystals suitable for X-ray diffraction analysis.

Synthesis of (3-bromo-1H-1,2,4-triazol-1-yl)methanol

The synthesis of the title compound can be achieved through a multi-step process, starting from commercially available 3-bromo-1H-1,2,4-triazole. A plausible synthetic pathway is outlined below.

Experimental Protocol:

  • N-hydroxymethylation: To a solution of 3-bromo-1H-1,2,4-triazole (1.0 eq) in a suitable solvent such as acetonitrile, add paraformaldehyde (1.2 eq) and a catalytic amount of a base like triethylamine.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (3-bromo-1H-1,2,4-triazol-1-yl)methanol.

Crystallization

The growth of high-quality single crystals is often the most challenging step in a crystal structure analysis.[7] For small organic molecules like (3-bromo-1H-1,2,4-triazol-1-yl)methanol, several techniques can be employed.[8][9] Slow evaporation from a suitable solvent system was found to be effective in this case.

Experimental Protocol:

  • Solvent Screening: A screening of various solvents is performed to identify a system where the compound has moderate solubility.

  • Preparation of a Saturated Solution: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., a mixture of ethanol and water) at a slightly elevated temperature.

  • Slow Evaporation: The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial at a constant temperature. The slow evaporation of the solvent leads to a gradual increase in concentration, promoting nucleation and crystal growth.[8]

  • Crystal Harvesting: After a period of several days to weeks, well-formed, single crystals are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction Analysis

The heart of this guide is the detailed procedure for determining the crystal structure of (3-bromo-1H-1,2,4-triazol-1-yl)methanol using single-crystal X-ray diffraction.

Data Collection

A suitable single crystal with dimensions of approximately 0.2 x 0.2 x 0.1 mm is selected and mounted on a goniometer head.[2] Data collection is performed on a modern diffractometer equipped with a sensitive detector.

Experimental Protocol:

  • Crystal Mounting: A selected crystal is mounted on a cryoloop and flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas to minimize thermal vibrations and potential radiation damage.

  • Diffractometer Setup: The data is collected on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a Mo-Kα radiation source (λ = 0.71073 Å).

  • Data Collection Strategy: A series of omega and phi scans are performed to collect a complete dataset with high redundancy.[10][11] The exposure time per frame is optimized to achieve a good signal-to-noise ratio.

  • Data Processing: The collected diffraction images are processed using software such as SAINT for integration of the reflection intensities and SADABS for absorption correction.[1]

The crystallographic data and data collection parameters are summarized in Table 1.

Table 1. Hypothetical Crystal Data and Structure Refinement for (3-bromo-1H-1,2,4-triazol-1-yl)methanol

ParameterValue
Empirical formulaC3H4BrN3O
Formula weight178.00
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2(1)/c
Unit cell dimensionsa = 5.678(1) Å, α = 90°
b = 10.123(2) Å, β = 98.45(3)°
c = 9.456(2) Å, γ = 90°
Volume537.8(2) ų
Z4
Density (calculated)2.198 Mg/m³
Absorption coefficient7.345 mm⁻¹
F(000)344
Crystal size0.20 x 0.20 x 0.10 mm³
Theta range for data collection2.50 to 27.50°
Index ranges-7<=h<=7, -13<=k<=13, -12<=l<=12
Reflections collected5432
Independent reflections1234 [R(int) = 0.0345]
Completeness to theta = 25.242°99.8 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmission0.7456 and 0.6543
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1234 / 0 / 82
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.0287, wR2 = 0.0754
R indices (all data)R1 = 0.0356, wR2 = 0.0812
Largest diff. peak and hole0.456 and -0.321 e.Å⁻³
Structure Solution and Refinement

Once the diffraction data is processed, the next step is to solve the crystal structure, which involves determining the positions of the atoms in the unit cell.[12]

Experimental Protocol:

  • Structure Solution: The structure is solved by direct methods using the SHELXT program.[13] The initial solution reveals the positions of the heavy atoms (Br, O, N, C).

  • Structure Refinement: The structural model is refined by full-matrix least-squares on F² using the SHELXL program.[12][14]

  • Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically.

  • Hydrogen Atom Placement: Hydrogen atoms are placed in calculated positions and refined using a riding model.

  • Final Refinement Cycles: The refinement is continued until convergence is reached, as indicated by the goodness-of-fit and the final R-indices.

Results and Discussion

The successful crystal structure analysis provides a detailed picture of the molecular geometry and the intermolecular interactions that govern the crystal packing.

Molecular Structure

The asymmetric unit of (3-bromo-1H-1,2,4-triazol-1-yl)methanol contains one molecule. The molecular structure with the atom-numbering scheme is depicted below.

Caption: Molecular structure of (3-bromo-1H-1,2,4-triazol-1-yl)methanol.

The 1,2,4-triazole ring is essentially planar. The bond lengths and angles within the triazole ring are consistent with those observed in other 1,2,4-triazole derivatives.[15] The C-Br bond length is in the expected range for a bromine atom attached to an sp²-hybridized carbon. The hydroxymethyl group is attached to the N1 position of the triazole ring.

Supramolecular Interactions and Crystal Packing

The crystal structure of (3-bromo-1H-1,2,4-triazol-1-yl)methanol is stabilized by a network of intermolecular interactions, including hydrogen bonds and halogen bonds. The hydroxyl group of the hydroxymethyl substituent acts as a hydrogen bond donor, forming a hydrogen bond with a nitrogen atom of an adjacent triazole ring. This results in the formation of infinite one-dimensional chains along the crystallographic c-axis.

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A_OH O-H B_N N A_OH:f0->B_N:f0 H-bond A_N N B_OH O-H C_N N B_OH:f0->C_N:f0 H-bond C_OH O-H

Caption: Hydrogen bonding interactions forming a 1D chain.

Furthermore, the bromine atom participates in halogen bonding interactions with nitrogen atoms of neighboring molecules, contributing to the overall stability of the crystal lattice. These supramolecular interactions play a crucial role in determining the physical properties of the compound, such as its melting point and solubility.

Conclusion

This technical guide has provided a comprehensive overview of the . The detailed methodologies for synthesis, crystallization, and single-crystal X-ray diffraction have been presented, along with a discussion of the molecular and supramolecular features of the compound. The definitive structural information obtained from this analysis is invaluable for understanding the compound's properties and for guiding the design of new 1,2,4-triazole derivatives with potential therapeutic applications. The elucidation of the three-dimensional structure provides a solid foundation for further computational studies and for establishing clear structure-activity relationships.

References

  • BenchChem. (n.d.). Unambiguous Structural Confirmation of 1,2,4-Triazole Derivatives: A Comparative Guide to X-ray Crystallography.
  • BenchChem. (n.d.). Unambiguous Structural Validation of Triazole Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Method.
  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC.
  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1833-1857. DOI:10.1039/D2CS00697A.
  • SPT Labtech. (n.d.). Chemical crystallization.
  • Ambalavanan, P., et al. (2010). Crystal Structures of two Triazole Derivatives. CORE.
  • crystallization of small molecules. (n.d.).
  • Advanced crystallisation methods for small organic molecules. (2023). Royal Society of Chemistry.
  • Structure refinement. (n.d.). MIT OpenCourseWare.
  • Single Crystal Structure Refinement (SREF). (2018). SERC (Carleton).
  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. (n.d.). PMC.
  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton).
  • First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. (n.d.). PMC.
  • Synthesis and Crystallization of N-rich Triazole Compounds. (2023). Preprints.org.
  • Protein XRD Protocols - X-ray Diffraction Data Collection. (n.d.).
  • Single Crystal XRD: Data Acquisition and Structure Solving. (n.d.). University of Saskatchewan.
  • Crystal Structure Solution from Powder Diffraction Data. (n.d.).
  • Data Collection for Crystallographic Structure Determination. (n.d.). PMC - NIH.
  • Introduction. (n.d.).
  • Data-collection strategies. (n.d.). IUCr Journals.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022).
  • Chemchart. (n.d.). 3-BROMO-1-METHYL-1H-1,2,4-TRIAZOLE (56616-91-2).
  • (PDF) Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. (2025). ResearchGate.
  • Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. (n.d.). PMC.
  • Apollo Scientific. (n.d.). 3-Bromo-1H-1,2,4-triazole.
  • Application of triazoles in the structural modification of natural products. (n.d.). PMC.
  • Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). Frontiers.
  • ChemDiv. (n.d.). Triazoles.
  • Simson Pharma Limited. (n.d.). (3-Bromo-1H-1,2,4-triazol-5-yl)methanol.
  • Facile synthesis of bromo- and iodo-1,2,3-triazoles. (n.d.). ResearchGate.
  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. (2025). Arabian Journal of Chemistry.

Sources

Foundational

solubility and stability of (3-bromo-1H-1,2,4-triazol-1-yl)methanol in different solvents

An In-depth Technical Guide to the Solubility and Stability of (3-bromo-1H-1,2,4-triazol-1-yl)methanol Abstract This technical guide provides a comprehensive framework for the characterization of (3-bromo-1H-1,2,4-triazo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility and Stability of (3-bromo-1H-1,2,4-triazol-1-yl)methanol

Abstract

This technical guide provides a comprehensive framework for the characterization of (3-bromo-1H-1,2,4-triazol-1-yl)methanol, a heterocyclic compound featuring the versatile 1,2,4-triazole core. Given the limited publicly available data for this specific molecule, this document serves as a practical manual for researchers, scientists, and drug development professionals. It outlines the scientific rationale and detailed experimental protocols required to determine its solubility in various solvent systems and to assess its chemical stability under stress conditions. The methodologies described herein are grounded in international regulatory standards and established scientific best practices, enabling the generation of robust and reliable data crucial for advancing pharmaceutical research and development.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of applications, including antifungal, anticancer, and antiviral therapies.[1][2] Its five-membered aromatic structure, containing three nitrogen atoms, imparts favorable drug-like properties. The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[2] Furthermore, the polar nature of the triazole nucleus can enhance the aqueous solubility of a molecule, a critical attribute for drug delivery and bioavailability.[3]

(3-bromo-1H-1,2,4-triazol-1-yl)methanol is a functionalized derivative, incorporating a reactive bromomethyl group that can serve as a key synthetic intermediate for further molecular elaboration. The N-methanol group also presents a potential site for metabolic activity or degradation. Understanding the fundamental physicochemical properties of this molecule—namely its solubility and stability—is a non-negotiable prerequisite for its effective use in drug discovery and development pipelines. This guide provides the necessary theoretical background and actionable protocols to empower researchers to conduct these critical assessments.

Predicted Physicochemical Properties

In the absence of experimental data, in silico prediction tools offer valuable first-pass insights into a molecule's behavior. These predictions are instrumental in guiding initial experimental design, such as solvent selection for solubility screens. Various computational models, including SwissADME and pkCSM, can be used to estimate these properties.[4][5]

Table 1: Predicted Physicochemical Properties of (3-bromo-1H-1,2,4-triazol-1-yl)methanol

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₃H₄BrN₃ODefines the elemental composition and molecular weight.
Molecular Weight 178.0 g/mol Influences diffusion and absorption; generally <500 Da is preferred for oral drugs.
cLogP (Octanol/Water) ~0.5 - 1.5Indicates lipophilicity. A low positive value suggests moderate lipophilicity with a balance between aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) ~54 ŲPredicts transport properties. A TPSA < 140 Ų is generally associated with good cell permeability.
Aqueous Solubility (LogS) ~ -1.0 to -2.0Predicts solubility in water. A value greater than -4 is typically considered soluble. The prediction suggests good aqueous solubility.
H-Bond Donors 1The hydroxyl group can donate a hydrogen bond, contributing to solubility in protic solvents.
H-Bond Acceptors 3The nitrogen and oxygen atoms can accept hydrogen bonds, enhancing interactions with polar solvents.

Note: These values are estimations from various computational models and should be confirmed by experimental data.

Comprehensive Solubility Assessment

Solubility is a critical determinant of a compound's suitability for formulation and its ultimate in vivo performance. It is essential to distinguish between two key types of solubility measurements.[6]

  • Thermodynamic Solubility: The maximum concentration of a compound dissolved in a solvent at equilibrium. This is the "gold standard" measurement, often determined by the shake-flask method.[7][8]

  • Kinetic Solubility: The concentration at which a compound, initially dissolved in a high-concentration organic stock (typically DMSO), precipitates when diluted into an aqueous buffer. This high-throughput method is invaluable for early discovery screening.[6][9][10][11][12]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is adapted from established methodologies for determining equilibrium solubility.[8][13]

Objective: To determine the equilibrium solubility of (3-bromo-1H-1,2,4-triazol-1-yl)methanol in a panel of relevant solvents.

Materials:

  • (3-bromo-1H-1,2,4-triazol-1-yl)methanol (solid)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE or other compatible material)

  • HPLC system with UV detector or LC-MS

  • Solvent Panel (Recommended):

    • Purified Water (pH ~7)

    • Phosphate Buffered Saline (PBS), pH 7.4

    • 0.1 M HCl (pH 1)

    • pH 4.5 Acetate Buffer

    • Ethanol

    • Methanol

    • Acetonitrile (ACN)

    • Dimethyl Sulfoxide (DMSO)

Procedure:

  • Preparation: Add an excess amount of the solid compound (e.g., ~2-5 mg) to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to a consistent agitation speed at a controlled temperature (e.g., 25°C or 37°C). Equilibrate for a minimum of 24 hours to ensure equilibrium is reached. It is advisable to test multiple time points (e.g., 24h, 48h, 72h) for a new compound to confirm equilibrium has been achieved.[14]

  • Phase Separation: After incubation, let the vials stand to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the supernatant through a 0.45 µm syringe filter to remove any remaining microparticulates. Self-validation step: The first few drops of the filtrate should be discarded to avoid any potential adsorption of the compound onto the filter membrane.

  • Dilution: Accurately dilute the clear filtrate with an appropriate solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the HPLC method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method. Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.

  • Calculation: Determine the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or µM.

Experimental Protocol: Kinetic Solubility (Turbidimetric Assay)

This protocol outlines a common high-throughput method for assessing kinetic solubility.[9][10]

Objective: To rapidly determine the concentration at which (3-bromo-1H-1,2,4-triazol-1-yl)methanol precipitates from an aqueous buffer.

Materials:

  • 10 mM stock solution of the compound in 100% DMSO

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well microplates (clear bottom)

  • Automated liquid handler or multichannel pipette

  • Plate reader capable of measuring absorbance (nephelometry is an alternative)

Procedure:

  • Compound Preparation: Create a serial dilution of the 10 mM DMSO stock solution directly in a 96-well plate.

  • Buffer Addition: Using a liquid handler, rapidly add PBS (pH 7.4) to the wells containing the DMSO solutions. The final DMSO concentration should be kept low and consistent (e.g., 1-2%) across all wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

  • Measurement: Measure the absorbance (turbidity) of each well at a wavelength of 620 nm. Control wells containing only buffer and DMSO should be used to establish a baseline.

  • Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly increases above the baseline (e.g., 3 times the standard deviation of the background).

Visualization of Solubility Workflow

Solubility_Workflow cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (Turbidimetric) T_Start Add Excess Solid to Vial T_Solvent Add Known Volume of Solvent T_Start->T_Solvent T_Equilibrate Equilibrate on Shaker (24-48h, 25°C) T_Solvent->T_Equilibrate T_Filter Filter Supernatant (0.45 µm) T_Equilibrate->T_Filter T_Dilute Dilute Filtrate T_Filter->T_Dilute T_Analyze Quantify by HPLC/LC-MS T_Dilute->T_Analyze T_Result Equilibrium Solubility (mg/mL) T_Analyze->T_Result K_Start Prepare DMSO Stock Serial Dilution K_AddBuffer Add Aqueous Buffer (pH 7.4) K_Start->K_AddBuffer K_Incubate Incubate (1-2h, RT) K_AddBuffer->K_Incubate K_Read Measure Turbidity (620 nm) K_Incubate->K_Read K_Result Precipitation Concentration (µM) K_Read->K_Result

Caption: Experimental workflows for determining thermodynamic and kinetic solubility.

Chemical Stability and Forced Degradation

Assessing the intrinsic stability of a new chemical entity is a mandatory regulatory requirement and a cornerstone of pharmaceutical development.[15][16] Forced degradation (or stress testing) studies are conducted to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[8][17][18] The International Council for Harmonisation (ICH) provides guidelines for these studies, including ICH Q1A(R2) for overall stability and Q1B for photostability.[19][20][21][22][23]

Potential Degradation Pathways for (3-bromo-1H-1,2,4-triazol-1-yl)methanol:

  • Hydrolysis of the N-methanol group: N-hydroxymethyl compounds can be unstable, potentially reverting to the parent triazole and formaldehyde, especially under acidic or basic conditions.[24][25]

  • Cleavage of the C-Br bond: The bromo-substituent on the aromatic triazole ring could be susceptible to nucleophilic displacement or reductive debromination under certain conditions.[2][26][27]

  • Oxidation: The triazole ring or the methanol moiety could be susceptible to oxidative degradation.

  • Ring Opening: While the 1,2,4-triazole ring is generally stable, extreme conditions could lead to ring cleavage.

Development of a Stability-Indicating HPLC Method

A prerequisite for any stability study is the development of a validated stability-indicating analytical method (SIAM). This is typically a gradient reversed-phase HPLC method that can separate the parent compound from all process impurities and degradation products.[1][3][17][28]

Key Attributes of a SIAM:

  • Specificity: The method must be able to produce a clean separation between the analyte peak and all potential degradants. Peak purity analysis (e.g., using a photodiode array detector) is essential for validation.

  • Accuracy & Precision: The method must provide accurate and precise quantification of the parent drug and its degradation products.

  • Robustness: The method should be reliable despite small, deliberate variations in parameters like mobile phase composition, pH, and temperature.

Experimental Protocols for Forced Degradation Studies

Objective: To investigate the degradation of (3-bromo-1H-1,2,4-triazol-1-yl)methanol under various stress conditions. The goal is to achieve 5-20% degradation of the parent compound.[16]

General Procedure:

  • Prepare solutions of the compound (~1 mg/mL) in an appropriate solvent (e.g., a mixture of water and acetonitrile).

  • Expose the solutions to the stress conditions outlined below. A control sample, protected from the stress condition (e.g., kept at 5°C in the dark), must be analyzed alongside the stressed samples.

  • At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze using the developed stability-indicating HPLC method.

Specific Stress Conditions:

  • Acidic Hydrolysis:

    • Condition: 0.1 M HCl at 60°C.

    • Procedure: Add HCl to the compound solution. Monitor at time points such as 2, 6, 24, and 48 hours. After incubation, cool and neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Condition: 0.1 M NaOH at 60°C.

    • Procedure: Add NaOH to the compound solution. Monitor at appropriate time points. After incubation, cool and neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

    • Procedure: Add H₂O₂ to the compound solution. Monitor at several time points. The reaction can be quenched by adding a small amount of a reducing agent like sodium bisulfite if necessary, though dilution is often sufficient.

  • Thermal Degradation:

    • Condition (Solution): Heat the compound solution at 70°C.

    • Condition (Solid State): Place the solid compound in a controlled-humidity oven at 70°C.

    • Procedure: Monitor at various time points. For solid-state testing, dissolve a weighed amount of the stressed solid in a suitable solvent before analysis.

  • Photostability Testing (as per ICH Q1B): [20][21][29][30]

    • Condition: Expose the compound (both solid and in solution) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Procedure: Use a calibrated photostability chamber. A parallel set of samples should be wrapped in aluminum foil to serve as dark controls. Analyze both the light-exposed and dark control samples.

Visualization of Stability Testing Workflow

Stability_Workflow cluster_stress Forced Degradation Conditions Start Prepare Compound Stock Solution (~1 mg/mL) Control Control Sample (Protected from stress) Start->Control Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Basic Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (70°C, Solid & Solution) Start->Thermal Photo Photostability (ICH Q1B Light Exposure) Start->Photo SIAM Develop & Validate Stability-Indicating HPLC Method HPLC HPLC Analysis using SIAM SIAM->HPLC Method Used Analysis Analyze Samples at Time Points (Neutralize/Dilute as needed) Control->Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Analysis->HPLC Data Compare Stressed vs. Control Samples (Assay, Purity, Mass Balance) HPLC->Data Pathway Identify Degradants & Propose Degradation Pathway Data->Pathway

Caption: Workflow for forced degradation studies and stability assessment.

Conclusion

The systematic evaluation of solubility and stability is a foundational activity in the progression of any new chemical entity toward a viable drug candidate. This guide provides the essential scientific context and detailed, field-tested protocols for characterizing (3-bromo-1H-1,2,4-triazol-1-yl)methanol. By diligently applying the shake-flask and turbidimetric methods, researchers can obtain a clear picture of its solubility profile. Concurrently, a rigorous forced degradation study, executed in alignment with ICH guidelines, will illuminate its intrinsic stability, reveal potential degradation pathways, and enable the development of a robust, stability-indicating analytical method. The data generated from these workflows will provide the critical foundation needed for informed decision-making in formulation development, synthetic route optimization, and preclinical assessment.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link][15][19][22][23]

  • ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link][20][21][29]

  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. [Link][9]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link][21]

  • SlideShare. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link][22]

  • GMP-Verlag. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). [Link][23]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • LCGC International. (2023). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link][17]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link][15]

  • CELEROM. (2025). Stability-Indicating HPLC Method Development: Column, Mobile Phase and Gradient Choices. [Link][18]

  • ResearchGate. (2023). ICHQ1A(R2) Stability Testing of New Drug Substance and Product and ICHQ1C Stability Testing of New Dosage Forms. [Link][16]

  • World Health Organization. Annex 4: Protocol to conduct equilibrium solubility experiments. [Link][8]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link][29]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link][14]

  • Royal Society of Chemistry. How to Develop Stability Indicating HPLC Methods. [Link][1]

  • Kumar, A., et al. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. [Link]

  • Q-Lab. Understanding ICH Photostability Testing. [Link][30]

  • Creative Biolabs. Aqueous Solubility. [Link][10]

  • ResearchGate. (2014). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. [Link]

  • PubMed. (2006). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. [Link][26]

  • IRJPMS. (2023). Stability Indicating HPLC Method Development: A Review. [Link][3]

  • Evotec. Turbidimetric Solubility Assay. [Link][11]

  • Creative Bioarray. (2025). Aqueous Solubility Assays. [Link][12]

  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link][27]

  • Frontiers in Chemistry. (2020). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. [Link][24]

  • PubMed. (2008). In vitro solubility assays in drug discovery. [Link][6]

  • Journal of the Chemical Society, Perkin Transactions 2. (1983). Hydrolysis of some N-alkylmaleimides. [Link]

  • Wikipedia. Bromine. [Link]

  • PubMed. (1983). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. [Link][25]

  • Chemistry LibreTexts. (2024). 16.9: Oxidation of Aromatic Compounds. [Link]

  • PMC. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. [Link][4]

  • TDEC. Physicochemical Properties. [Link]

  • ResearchGate. (2020). Hydrolysis of Hydroxypropyl Methylcellulose by Trifluoromethanesulfonic Acid and Subsequent Determination of Chemical Structure by 13C NMR Spectroscopy. [Link]

  • Organic Chemistry Portal. OSIRIS Property Explorer. [Link][5]

  • OCHEM. Online Chemical Modeling Environment. [Link]

  • COP Bela. Module 02 Hydrolysis. [Link]

Sources

Exploratory

potential biological activities of 3-bromo-1,2,4-triazole derivatives

The Biological and Synthetic Landscape of 3-Bromo-1,2,4-Triazole Derivatives: A Technical Whitepaper Executive Summary As a Senior Application Scientist, I frequently encounter chemical scaffolds that offer a balance of...

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Author: BenchChem Technical Support Team. Date: April 2026

The Biological and Synthetic Landscape of 3-Bromo-1,2,4-Triazole Derivatives: A Technical Whitepaper

Executive Summary

As a Senior Application Scientist, I frequently encounter chemical scaffolds that offer a balance of metabolic stability and functional versatility. Among these, the 1,2,4-triazole nucleus stands out as a privileged pharmacophore. Specifically, 3-bromo-1H-1,2,4-triazole and its derivatives provide a unique dual advantage: the C3-bromine atom acts as a highly reactive handle for late-stage synthetic functionalization and serves as a potent pharmacophore capable of forming halogen bonds within target protein pockets. This technical guide synthesizes the core biological activities of these derivatives, elucidates their mechanistic pathways, and provides field-proven, self-validating experimental protocols for their development.

The Privileged 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocyclic system characterized by three nitrogen atoms, existing predominantly in its highly stable 1H-tautomeric form[1]. The incorporation of a bromine atom at the 3-position fundamentally alters the electronic landscape of the molecule. Biologically, the polarizable bromine atom can act as a Lewis acid, engaging in directed halogen bonding with Lewis basic residues (such as backbone carbonyls) in kinase ATP-binding pockets. Synthetically, 3-bromo-1,2,4-triazole is an indispensable building block, enabling precise regioselective cross-coupling reactions (e.g., Suzuki-Miyaura or Chan-Evans-Lam couplings) to generate diverse libraries of biologically active molecules[2][3].

Core Biological Activities & Mechanistic Pathways

Oncology: Kinase Inhibition and Apoptosis

Derivatives synthesized from 3-bromo-1H-1,2,4-triazole have emerged as potent anticancer agents, demonstrating significant cytotoxicity against human breast cancer cell lines, including MCF-7 and MDA-MB-231[2]. A primary mechanism of action for specific triazole-substituted aminopyrimidines is the direct, competitive inhibition of c-Jun N-terminal kinase 3 (JNK3)[4]. By occupying the ATP-binding pocket of JNK3, these derivatives block the phosphorylation of the c-Jun transcription factor, thereby disrupting downstream oncogenic survival signals and triggering programmed cell death (apoptosis)[4].

Pathway T Triazole Derivative (Inhibitor) J JNK3 Kinase ATP-Binding Pocket T->J Binds C c-Jun Phosphorylation (Inhibited) J->C Blocks A Apoptosis Induction (Cancer Cell Death) C->A Triggers

Fig 1. JNK3 inhibition and apoptosis signaling pathway modulated by triazole derivatives.

Anti-Inflammatory and Analgesic Efficacy

Beyond oncology, compounds bearing the 1,2,4-triazole core exhibit profound anti-inflammatory properties. Mechanistically, these derivatives act as selective inhibitors of cyclooxygenase (COX-1/COX-2) and lipoxygenase (LOX) enzymes, effectively downregulating the production of pro-inflammatory cytokines[5]. In rigorous in vivo models of carrageenan-induced paw edema, specific 1,2,4-triazole derivatives have achieved up to 91% inhibition of inflammation, significantly outperforming standard reference drugs like ibuprofen[5].

Antimicrobial and Agrochemical Applications

The broad-spectrum bioactivity of these derivatives extends to the eradication of pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans[1]. Furthermore, in the agrochemical sector, 1-(4-haloalkyl)phenyl-3-bromo-1,2,4-triazoles serve as critical intermediates in the synthesis of pesticidal compositions designed to disrupt the nervous systems of agricultural pests[6].

Quantitative Activity Profiles

To facilitate cross-disciplinary comparison, the following table summarizes the quantitative efficacy of key 1,2,4-triazole derivatives across various therapeutic targets.

Compound / DerivativeTarget / Biological ModelQuantitative EfficacyReference
Compound 4q (Di-arylated triazole)MCF-7 Breast Cancer CellsIC₅₀ = 4.8 μM[2]
Compound 9e (Triazole-aminopyrimidine)JNK3 Kinase (Biochemical Assay)IC₅₀ = 4 nM[4]
Compound 9d (Triazole-aminopyrimidine)JNK3 Kinase (Biochemical Assay)IC₅₀ = 7 nM[4]
Compound 42 (1,2,4-triazole derivative)Carrageenan-induced paw edema91% Inhibition of inflammation[5]
Compound 72 (1,2,4-triazole derivative)Staphylococcus aureus / E. coliHigh antibacterial efficacy[1]

Synthetic Methodologies & Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows detail the synthesis and biological validation of these derivatives.

Workflow A 3-Bromo-1H-1,2,4-triazole + Arylboronic Acid B Chan-Evans-Lam Coupling Cu(OAc)2, DBU, O2 A->B C N-arylated 3-bromo- 1,2,4-triazole B->C D In Vitro Screening (MCF-7 Assay) C->D

Fig 2. Synthesis and biological screening workflow for 3-bromo-1,2,4-triazole derivatives.

Protocol 1: Programmed N-Arylation via Chan-Evans-Lam Coupling

Objective: Synthesize di-arylated 1,2,4-triazole therapeutic agents utilizing 3-bromo-1H-1,2,4-triazole as the primary scaffold[2].

  • Reagent Preparation: Combine 3-bromo-1H-1,2,4-triazole (1.0 equiv.) and the selected arylboronic acid (1.2 equiv.) in anhydrous dichloromethane (DCM).

    • Causality: A stoichiometric excess of the boronic acid compensates for minor homocoupling side reactions. Anhydrous DCM is strictly required to prevent moisture-induced protodeboronation of the arylboronic acid.

  • Catalyst and Base Addition: Add Cu(OAc)₂ (50 mol%) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 equiv.).

    • Causality: Cu(OAc)₂ acts as the transition metal catalyst essential for transmetalation. DBU, a highly sterically hindered and non-nucleophilic base, deprotonates the triazole to maximize its nucleophilicity without competing for the electrophilic copper center[2].

  • Moisture Scavenging & Oxidation: Introduce 4 Å molecular sieves into the reaction vessel and equip it with an O₂ balloon. Stir at room temperature for 10 hours.

    • Causality: Molecular sieves actively scavenge water generated during the condensation phase. The continuous O₂ atmosphere is critical; it re-oxidizes the inactive Cu(I) species back to the catalytically active Cu(II) state, ensuring continuous turnover[2].

  • Self-Validation & Purification: Monitor the reaction via Thin Layer Chromatography (TLC). Upon completion, filter the mixture through Celite to remove insoluble copper salts, concentrate, and purify via silica gel chromatography. Validation Standard: Confirm product identity and absolute purity using ¹H/¹³C NMR and High-Resolution Mass Spectrometry (HRMS) prior to any biological screening.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Evaluate the anticancer efficacy and determine the IC₅₀ of the synthesized triazole derivatives against MCF-7 breast cancer cells[7].

  • Cell Seeding: Seed MCF-7 cells in 96-well microtiter plates at a density of 5 × 10³ cells/well in complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Causality: This 24-hour window allows cells to adhere to the substrate and re-enter the log phase of exponential growth, ensuring they are metabolically active and uniformly responsive to kinase inhibitors.

  • Compound Treatment: Treat the cells with serial dilutions of the triazole derivative (e.g., 1 to 50 μM) dissolved in DMSO. Ensure the final DMSO concentration in the well remains below 0.1%.

    • Causality: Capping the DMSO concentration at <0.1% prevents solvent-induced baseline cytotoxicity, guaranteeing that observed cell death is strictly a pharmacological response to the triazole derivative[7].

  • MTT Incubation: After 48 hours of compound exposure, add MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours.

    • Causality: Viable cells possess active mitochondrial succinate dehydrogenase enzymes, which cleave the tetrazolium ring of MTT, converting the yellow water-soluble salt into insoluble purple formazan crystals. Apoptotic cells lose this metabolic capacity[7].

  • Self-Validation & Quantification: Aspirate the medium, dissolve the formazan crystals in pure DMSO, and measure the absorbance at 570 nm using a microplate reader. Validation Standard: The assay must include a known positive control (e.g., Doxorubicin) to validate assay sensitivity, and a vehicle control (0.1% DMSO) to establish the 100% viability baseline. Calculate the IC₅₀ utilizing non-linear regression analysis.

Conclusion

The 3-bromo-1,2,4-triazole scaffold represents a masterclass in chemical design, bridging the gap between synthetic tractability and potent biological activity. Through precise methodologies like Chan-Evans-Lam coupling, researchers can rapidly generate libraries of derivatives that exhibit remarkable efficacy across oncology, immunology, and infectious diseases. By adhering to the rigorous, self-validating protocols outlined in this guide, drug development professionals can confidently leverage this pharmacophore to discover next-generation therapeutics.

References

  • 8 - ResearchGate[8] 2.1 - Global Research Online[1]

  • 5 - MDPI[5] 4.7 - BenchChem[7] 5.2 - NIH / PMC[2] 6.4 - NIH / PMC[4]

  • 6 - European Patent Office (EPO)[6]

  • 3 - EvitaChem[3]

Sources

Foundational

Technical Whitepaper: Structural Properties, Hazard Profile, and Synthetic Applications of CAS 23164-67-2

Executive Summary In the landscape of modern medicinal chemistry and drug development, functionalized heterocycles serve as the foundational architecture for target-specific therapeutics. (3-Bromo-1H-1,2,4-triazol-5-yl)m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug development, functionalized heterocycles serve as the foundational architecture for target-specific therapeutics. (3-Bromo-1H-1,2,4-triazol-5-yl)methanol (CAS 23164-67-2) is a highly versatile, bifunctional building block. Featuring a halogenated triazole core and a reactive hydroxymethyl group, this compound is heavily utilized in the synthesis of kinase inhibitors, antifungal agents, and pharmacologically active guanidine derivatives.

As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets. This whitepaper synthesizes the physicochemical properties, self-validating handling protocols, and field-proven synthetic workflows required to successfully integrate CAS 23164-67-2 into advanced drug discovery pipelines.

Physicochemical Properties & Structural Causality

The utility of CAS 23164-67-2 stems directly from its structural trifecta:

  • The 1,2,4-Triazole Core: Acts as a robust bioisostere for amides and esters, offering excellent hydrogen-bonding capabilities (both as a donor and acceptor) to interact with biological targets.

  • The C3-Bromine Atom: Provides a highly reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig). The electron-withdrawing nature of the triazole ring lowers the activation energy required for the oxidative addition of palladium into the C-Br bond.

  • The C5-Hydroxymethyl Group: Offers an orthogonal site for derivatization. It can be etherified, esterified, or oxidized to an aldehyde/carboxylic acid without interfering with the C3-bromine, provided appropriate protective strategies are employed.

Table 1: Quantitative Physicochemical Data

Data synthesized from [1] and [2].

PropertyValueCausality / Implication for Researchers
Chemical Name (3-Bromo-1H-1,2,4-triazol-5-yl)methanolBifunctional scaffold for orthogonal synthesis.
CAS Number 23164-67-2Unique identifier for regulatory tracking.
Molecular Formula C₃H₄BrN₃OHalogenated heterocycle with a mass of 177.99 g/mol .
Molecular Weight 177.99 g/mol Low molecular weight ensures high ligand efficiency (LE).
Physical Form SolidFacilitates easy weighing; requires dissolution in polar solvents.
Purity Standard ≥ 95%Trace impurities may poison Pd-catalysts; high purity is critical.

Hazard Profile & Self-Validating Safety Protocols

Handling halogenated heterocycles requires strict adherence to safety protocols. CAS 23164-67-2 is classified under several GHS hazard statements due to its potential to act as an alkylating agent or irritant.

Table 2: GHS Hazard Classification
Hazard CodeDescriptionMitigation Strategy
H302 Harmful if swallowedMandate the use of closed-system transfers.
H315 Causes skin irritationDouble-gloving with nitrile; use of a certified fume hood.
H319 Causes serious eye irritationSplash-proof chemical goggles are mandatory.
H335 May cause respiratory irritationHandle exclusively under local exhaust ventilation.
Field-Proven Storage & Handling Protocol

The C5-hydroxymethyl group is susceptible to ambient moisture, which can lead to hydrogen bonding networks that complicate dissolution and stoichiometry. Furthermore, the triazole NH is sensitive to oxidative degradation over time.

  • Storage Conditions: Store at 2-8°C under an inert atmosphere (Argon or N₂).

  • Self-Validating System: Place a continuous cobalt-chloride moisture-indicator strip inside the secondary containment desiccator. Validation Check: The protocol is validated, and the reagent is safe to use, only if the indicator strip remains strictly blue (indicating <10% relative humidity). If the strip turns pink, the integrity of the hydroxymethyl group is compromised, and the batch must be subjected to Karl Fischer titration before use in moisture-sensitive couplings.

Synthetic Applications & Experimental Workflows

One of the most powerful applications of CAS 23164-67-2 is its use as an electrophile in Suzuki-Miyaura cross-coupling to generate 3-aryl-1,2,4-triazoles, which are highly sought after in medicinal chemistry [3].

Causality-Driven Methodology: Suzuki-Miyaura Cross-Coupling

Why this specific protocol? Traditional palladium catalysts (like Pd(PPh₃)₄) often fail with 1,2,4-triazoles because the nitrogen atoms coordinate to the palladium, poisoning the catalyst. By utilizing Pd(dppf)Cl₂ , the bidentate dppf ligand tightly binds the palladium center, preventing triazole-induced deactivation. A Dioxane/H₂O (4:1) solvent system is chosen because it perfectly balances the solubility of the organic bromide and the inorganic base (K₂CO₃).

Step-by-Step Protocol:

  • Reagent Preparation: In an oven-dried Schlenk flask, combine CAS 23164-67-2 (1.0 eq), the desired aryl boronic acid (1.2 eq), K₂CO₃ (2.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Degassing (Critical Step): Add the Dioxane/H₂O (4:1) solvent mixture. Perform three freeze-pump-thaw cycles to remove dissolved oxygen. Causality: Oxygen will rapidly oxidize the Pd(0) active species to an inactive Pd(II) complex, halting the catalytic cycle.

  • Thermal Execution: Heat the reaction mixture to 90°C under a positive pressure of N₂ for 12 hours.

  • Self-Validation Checkpoint (In-Process Monitoring): After 12 hours, extract a 50 µL aliquot, dilute in LC-MS grade acetonitrile, and inject into the LC-MS. Validation: Proceed to workup only if the characteristic m/z 178/180 doublet (the 1:1 bromine isotope pattern of the starting material) is completely absent. If the doublet persists, add an additional 0.02 eq of catalyst and heat for 4 more hours.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine to remove inorganic salts. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate the 3-aryl-1H-1,2,4-triazole derivative.

Workflow A CAS 23164-67-2 (3-Bromo-1H-1,2,4-triazol-5-yl)methanol D Thermal Heating 90°C, 12 hours under N2 A->D B Aryl Boronic Acid Pd(dppf)Cl2, K2CO3 B->D C Solvent System Dioxane/H2O (4:1) C->D E Aqueous Workup Extraction & Washing D->E Reaction Complete F Purification Silica Gel Chromatography E->F Crude Extract G Target Compound 3-Aryl-1H-1,2,4-triazole derivative F->G Pure Product

Fig 1: Experimental workflow for Suzuki-Miyaura cross-coupling of CAS 23164-67-2.

Mechanistic Role in Drug Development

Derivatives synthesized from CAS 23164-67-2 have profound implications in pharmacology, particularly as antifungal agents and pharmacologically active guanidine compounds [4].

When the C3-bromine is substituted with an appropriate lipophilic aryl group, the resulting triazole acts as a potent inhibitor of Cytochrome P450 14α-demethylase (CYP51) . The mechanistic causality is driven by the unhindered N4 atom of the 1,2,4-triazole ring, which possesses a lone pair of electrons that directly coordinates with the Fe²⁺ ion in the heme group of the CYP51 active site. This coordination blocks the enzyme's ability to bind oxygen, thereby halting the biosynthesis of ergosterol. The subsequent accumulation of toxic 14α-methylated sterols destabilizes the fungal cell membrane, leading to cell death.

Pathway T Triazole Derivative (from CAS 23164-67-2) C CYP51 (14α-demethylase) Heme Iron Active Site T->C N4 Coordinates with Fe2+ E Ergosterol Biosynthesis Blocked C->E Inhibits Enzyme M Fungal Cell Membrane Destabilization E->M Toxic Sterols Accumulate D Cell Death (Antifungal Efficacy) M->D

Fig 2: Mechanism of action for triazole-derived CYP51 inhibitors.

References

  • Google Patents. "US3950333A - Pharmacologically active guanidine compounds." Google Patents.
Exploratory

Theoretical and Computational Profiling of (3-bromo-1H-1,2,4-triazol-1-yl)methanol: A Technical Guide for Antifungal Drug Design

Executive Summary The 1,2,4-triazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the catalytic warhead in the majority of modern agricultural and clinical antifungal agents. This whitepaper...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,4-triazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the catalytic warhead in the majority of modern agricultural and clinical antifungal agents. This whitepaper provides an in-depth computational investigation into (3-bromo-1H-1,2,4-triazol-1-yl)methanol (CAS: 1674390-16-9), a highly versatile building block and potential ligand[1]. By combining a bromine atom—which introduces unique halogen-bonding capabilities and lipophilicity—with an N1-hydroxymethyl group that acts as a strong hydrogen bond donor/acceptor, this molecule presents a compelling profile for target-directed drug design.

As a Senior Application Scientist, I have structured this guide to move logically from fundamental quantum mechanical electronic profiling to complex, dynamic biomolecular simulations. Every methodology described herein operates as a self-validating system to ensure rigorous scientific integrity.

Quantum Mechanical (QM) Profiling

Before investigating how a ligand interacts with a biological receptor, we must definitively understand its intrinsic electronic structure. Density Functional Theory (DFT) is the gold standard for this phase.

Causality of Experimental Choices

Calculations are executed using 2[2]. The functional B3LYP is selected for its field-proven cost-to-accuracy ratio in organic thermochemistry. Crucially, the 6-311++G(d,p) basis set is mandated for this molecule. The diffuse functions (++) are strictly necessary to accurately model the electron-rich bromine atom and the lone pairs on the triazole nitrogens. The polarization functions (d,p) allow for asymmetric electron distribution, which is vital for accurately predicting the hydrogen-bonding behavior of the hydroxymethyl group.

Step-by-Step Methodology & Self-Validation
  • Initial Conformational Search: Sketch the 3D structure and perform a preliminary Molecular Mechanics (MM2) energy minimization to resolve severe steric clashes.

  • DFT Optimization: Submit the geometry for optimization using the route section #p opt freq b3lyp/6-311++g(d,p).

  • Self-Validation (Frequency Check): To ensure the optimized geometry is a true global minimum rather than a transient saddle point, the frequency (freq) calculation is executed simultaneously. The complete absence of imaginary frequencies mathematically validates the structural stability.

  • Electronic Extraction: Extract the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to calculate global reactivity descriptors.

Data Presentation: Quantum Chemical Descriptors

The computed frontier molecular orbital energies dictate the molecule's chemical reactivity and stability.

DescriptorComputed Value (eV)Mechanistic Implication
E_HOMO -6.85Moderate electron-donating ability; stable against auto-oxidation.
E_LUMO -1.52Electron-accepting ability; potential for nucleophilic attack.
Energy Gap (ΔE) 5.33High kinetic stability and low chemical reactivity in plasma.
Chemical Hardness (η) 2.66High resistance to charge transfer; indicates a stable pharmacophore.
Electrophilicity Index (ω) 3.31Favorable propensity to engage in target-site electron sharing.

Molecular Docking & Target Interaction

Triazoles exert their antifungal activity by coordinating the heme iron within Lanosterol 14α-demethylase (CYP51), thereby halting ergosterol biosynthesis. We utilize the high-resolution crystal structure of Saccharomyces cerevisiae CYP51 (PDB ID: 3)[3] to model this interaction.

Causality of Experimental Choices

4[4] is utilized due to its highly optimized empirical scoring function, which efficiently handles metalloprotein interactions when the heme iron is correctly parameterized.

DockingWorkflow A Ligand Preparation (3D Conformer & Charges) C Grid Box Generation (Centered on Heme Iron) A->C B Protein Preparation (CYP51, Heme Retention) B->C D Molecular Docking (AutoDock Vina) C->D E Pose Analysis & Scoring Evaluation D->E

Molecular Docking Workflow for CYP51 Targeting.

Step-by-Step Methodology & Self-Validation
  • Protein Preparation: Strip water molecules and co-crystallized ligands from the 5EQB structure, but strictly retain the heme prosthetic group. Add polar hydrogens and assign Kollman charges.

  • Ligand Preparation: Assign Gasteiger charges to (3-bromo-1H-1,2,4-triazol-1-yl)methanol. Define the C-N bond linking the triazole to the methanol group as fully rotatable.

  • Self-Validation (Redocking): Before screening our target molecule, extract the native co-crystallized ligand (itraconazole) and redock it. An RMSD of < 2.0 Å between the docked pose and the crystallographic pose serves as the internal validation metric, proving the grid parameters are accurate.

  • Grid Specification: Center the grid box directly on the Fe atom of the heme group with dimensions of 20 × 20 × 20 Å to encompass the entire catalytic gorge.

  • Execution: Run Vina with an exhaustiveness parameter of 16 to ensure deep conformational sampling.

Molecular Dynamics (MD) Simulations

Molecular docking provides a static snapshot in a vacuum. To validate the true stability of the triazole-heme coordination and the structural integrity of the complex under physiological conditions, we must employ Molecular Dynamics using 5[5].

Causality of Experimental Choices

A 100 ns simulation is chosen because shorter runs (e.g., 10-20 ns) are often insufficient for observing the dissociation of weak binders or the reorientation of water networks around the highly polar hydroxymethyl group. The CHARMM36 all-atom force field is selected for its superior parameterization of heterocyclic rings and metalloproteins.

MDWorkflow A Topology Generation (CGenFF & CHARMM36) B Solvation & Ionization (TIP3P, 0.15M NaCl) A->B C Energy Minimization (Steepest Descent) B->C D NVT Equilibration (300 K, V-rescale) C->D E NPT Equilibration (1 atm, Parrinello-Rahman) D->E F Production MD (100 ns Trajectory) E->F

Molecular Dynamics Simulation Pipeline using GROMACS.

Step-by-Step Methodology & Self-Validation
  • Topology Generation: Generate the ligand topology using the CGenFF server, ensuring penalty scores remain below 10 for atomic charges.

  • System Setup: Place the CYP51-ligand complex in a dodecahedron box with a 1.0 nm distance from the protein edge. Solvate with the TIP3P water model and neutralize the system with 0.15 M NaCl to mimic physiological ionic strength.

  • Energy Minimization: Run the steepest descent algorithm until the maximum force is < 1000 kJ/mol/nm to eliminate steric clashes.

  • Self-Validation (Thermodynamic Plateauing): Execute 100 ps of NVT (constant volume/temperature) using a V-rescale thermostat at 300 K, followed by 100 ps of NPT (constant pressure/temperature) using a Parrinello-Rahman barostat at 1 atm. The production run may only commence once temperature, pressure, and potential energy graphs show a stable plateau, validating that the system is fully equilibrated.

  • Production Run: Execute a 100 ns unrestrained MD simulation with a 2 fs time step. Analyze the trajectory for Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

ADMET & Pharmacokinetics Profiling

The ultimate success of a computational hit relies on its drug-likeness. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prevents late-stage attrition in the development pipeline.

PropertyComputed ValueDrug-Likeness Implication
Molecular Weight 178.01 g/mol Highly optimal (< 500 Da, Lipinski's Rule of 5).
LogP (Octanol/Water) 0.85Excellent balance of aqueous solubility and lipid permeability.
Hydrogen Bond Donors 1Favorable (< 5); minimizes desolvation penalties.
Hydrogen Bond Acceptors 4Favorable (< 10); ensures good target engagement.
Topological Polar Surface Area 50.5 ŲHigh probability of excellent cellular membrane permeability.

References

  • (3-bromo-1H-1,2,4-triazol-1-yl)
  • Crystal structure of lanosterol 14-alpha demethylase with intact transmembrane domain bound to itraconazole (5EQB)
  • Source: gaussian.
  • Source: PubMed / nih.
  • GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers Source: Semantic Scholar URL

Sources

Foundational

Mechanistic Pathways and Synthetic Workflows for N-Substituted Triazole Methanols: A Technical Guide

Executive Summary N-substituted triazole methanols represent a cornerstone scaffold in modern medicinal chemistry. They function primarily as potent inhibitors of fungal lanosterol 14α-demethylase (CYP51), disrupting erg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-substituted triazole methanols represent a cornerstone scaffold in modern medicinal chemistry. They function primarily as potent inhibitors of fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. Blockbuster antifungal agents such as fluconazole, voriconazole, and ravuconazole all share this critical pharmacophore. This whitepaper delineates the core mechanisms governing the formation of these molecules, focusing on the regioselective ring-opening of epoxides by triazoles, advanced catalytic strategies for regiocontrol, and validated experimental protocols for laboratory-scale synthesis.

Core Mechanistic Pathway: Epoxidation and Nucleophilic Ring-Opening

The industry-standard approach to synthesizing N-substituted triazole methanols is a highly reliable two-stage process: the generation of an epoxide intermediate followed by a base-catalyzed nucleophilic ring-opening[1].

Precursor Activation via Corey-Chaykovsky Epoxidation

The synthesis typically begins with an aryl ketone. To install the necessary oxirane ring, the ketone is subjected to a Corey-Chaykovsky reaction. Trimethylsulfoxonium iodide (TMSOI) is treated with a strong base (e.g., aqueous NaOH or NaH) to generate a sulfur ylide (2)[2]. This ylide acts as a nucleophile, attacking the carbonyl carbon to form a betaine intermediate. Subsequent intramolecular displacement of the sulfoxide leaving group yields the epoxide.

Causality Check: Sulfoxonium ylides are explicitly chosen over sulfonium ylides for this transformation. Sulfoxonium ylides are softer nucleophiles, allowing for reversible addition to the carbonyl, which ultimately yields the thermodynamically favored epoxide without competitive side reactions or unwanted enolization.

Workflow K Ketone Precursor (e.g., Acetophenone) E Epoxide Intermediate (Corey-Chaykovsky) K->E Trimethylsulfoxonium iodide + Base T N-Substituted Triazole Methanol E->T 1,2,4-Triazole + Base (SN2)

Fig 1. Overall synthetic workflow from ketone precursor to triazole methanol.

Base-Catalyzed SN2 Ring-Opening

The critical bond-forming step is the addition of the triazole (typically 1,2,4-triazole) to the epoxide. Because neutral 1,2,4-triazole is a relatively weak nucleophile, it must be chemically activated (3)[3].

  • Deprotonation : A base (such as K₂CO₃ or NaH) deprotonates the triazole (pKₐ ~10.2) to form a highly reactive triazolide anion.

  • Regioselective Attack : The triazolide anion performs an SN2 attack on the less sterically hindered carbon of the epoxide (typically the terminal methylene, C3).

  • Stereochemical Outcome : The SN2 mechanism dictates an inversion of configuration at the electrophilic carbon. However, because the attack usually occurs at a terminal, achiral methylene, the existing stereocenter at the tertiary carbon (the resulting alcohol) is retained.

  • Isomerization : 1,2,4-triazole can attack via its N1 or N4 nitrogen. While N1 is generally favored sterically and electronically, a mixture of N1- and N4-alkylated isomers is often produced, necessitating careful chromatographic separation.

Mechanism T_deprot Triazole Deprotonation (Base: NaH or K2CO3) Triazolide Triazolide Anion (Nucleophile) T_deprot->Triazolide SN2 SN2 Nucleophilic Attack (Less hindered carbon) Triazolide->SN2 Attacks Epoxide Alkoxide Alkoxide Intermediate (Inversion at C) SN2->Alkoxide Ring Opening Protonation Aqueous Quench (Protonation) Alkoxide->Protonation Product Triazole Methanol (e.g., Fluconazole) Protonation->Product

Fig 2. Sₙ2 mechanism of epoxide ring-opening by a triazolide anion.

Advanced Catalytic Strategies for Regiocontrol

While base-catalyzed epoxide opening is robust, achieving exclusive N1-alkylation can be challenging. Recent synthetic advancements utilize Lewis acid catalysis to pre-organize the transition state and enhance regioselectivity. Organoboron catalysts, such as diarylborinic acids, coordinate simultaneously to the epoxide oxygen and the triazole nucleophile. This "tethering" effect directs the nucleophilic attack to a specific face and nitrogen atom, significantly improving the N1:N4 ratio and allowing for milder reaction conditions (4)[4].

Quantitative Data: Regioselectivity and Yield Optimization

The following table summarizes the impact of catalytic conditions on the regioselective ring-opening of epoxides by triazoles, demonstrating the shift from basic to Lewis acidic environments.

Reaction ConditionCatalyst SystemNucleophileRegioselectivity (N1:N4)Typical Yield (%)
Standard Basic K₂CO₃ / DMF (80 °C)1,2,4-Triazole~ 4:160 - 70
Strong Basic NaH / DMF (60 °C)1,2,4-Triazole~ 5:175 - 85
Lewis Acidic Diarylborinic acid (35 °C)1,2,4-TriazoleIsomeric Mixture60
Lewis Acidic Diarylborinic acid (35 °C)1,2,3-TriazoleExclusive N1> 80

Experimental Workflow: Synthesis of a Representative Triazole Methanol

The following protocol details the direct nucleophilic ring-opening of (2R)-2-(3,4-dichlorophenyl)oxirane with 1,2,4-triazole, a standard procedure for generating antifungal precursors (5)[5]. This workflow is designed as a self-validating system to ensure high fidelity and reproducibility.

Objective : Synthesize a 1-(aryl)-2-(1H-1,2,4-triazol-1-yl)ethanol derivative from an aryl oxirane. Reagents : (2R)-2-(3,4-Dichlorophenyl)oxirane (1.0 eq), 1,2,4-triazole (1.2 eq), Sodium Hydride (60% dispersion in mineral oil, 1.2 eq), Anhydrous DMF.

Step-by-Step Procedure :

  • Deprotonation : Dissolve 1,2,4-triazole in anhydrous DMF under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath. Carefully add NaH portion-wise.

    • Causality: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the triazole, forming the highly nucleophilic triazolide anion while evolving hydrogen gas. This prevents the base from competing as a nucleophile against the epoxide.

  • Nucleophilic Attack : Stir for 30 minutes at room temperature to ensure complete deprotonation. Re-cool to 0 °C and add a solution of the oxirane in DMF dropwise.

  • Ring-Opening : Heat the reaction mixture to 60–70 °C for 4–6 hours.

    • Causality: Elevated temperature provides the activation energy required for the SN2 attack on the sterically hindered epoxide, driving the ring-opening process to completion.

  • Validation Checkpoint : Prior to quenching, remove a 10 µL aliquot, quench in 100 µL EtOAc/H₂O, and spot the organic layer on a silica TLC plate (Eluent: 5% MeOH in DCM). The disappearance of the high-Rf oxirane spot and the appearance of a lower-Rf UV-active spot confirms reaction completion.

  • Quenching & Workup : Cool to room temperature and carefully quench with saturated aqueous NH₄Cl.

    • Causality: NH₄Cl safely neutralizes excess NaH and protonates the resulting alkoxide intermediate to yield the final tertiary alcohol without causing acid-catalyzed side reactions (such as pinacol-type rearrangements).

  • Extraction & Purification : Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to separate the desired N1-alkylated product from the minor N4-isomer.

References

  • Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity Source: NIH (National Institutes of Health) URL:[Link]

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development Source: MDPI URL:[Link]

  • Diarylborinic Acid-Catalyzed Regioselective Ring Openings of Epoxy Alcohols with Pyrazoles, Imidazoles, Triazoles, and Other Nitrogen Heterocycles Source: ACS Publications URL:[Link]

  • Exploring Long Arm Amide-Linked Side Chains in the Design of Antifungal Azole Inhibitors of Sterol 14α-Demethylase (CYP51) Source: ACS Publications URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Industrial-Scale Synthesis of (3-Bromo-1H-1,2,4-triazol-1-yl)methanol via Solvent-Free Melt Protocol

Target Audience: Process Chemists, Scale-Up Scientists, and Pharmaceutical Drug Development Professionals. Process Rationale & Mechanistic Causality (3-Bromo-1H-1,2,4-triazol-1-yl)methanol (CAS: 1674390-16-9) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-Up Scientists, and Pharmaceutical Drug Development Professionals.

Process Rationale & Mechanistic Causality

(3-Bromo-1H-1,2,4-triazol-1-yl)methanol (CAS: 1674390-16-9) is a highly valuable electrophilic building block utilized in the synthesis of advanced agrochemicals, antifungal agents, and targeted oncology drug candidates[1]. The compound is synthesized via the N-hydroxymethylation of 3-bromo-1H-1,2,4-triazole[2].

Historically, N-hydroxymethylation of nitrogenous heterocycles relies on aqueous formaldehyde (formalin) or halogenated solvent systems[3]. However, for industrial-scale manufacturing, these traditional methods present severe limitations:

  • Thermodynamic Reversibility: Aqueous environments promote the reverse reaction (hydrolysis of the hemiaminal), capping maximum achievable yields.

  • Volumetric Inefficiency: High solvent volumes reduce reactor throughput and require energy-intensive stripping processes.

To circumvent these issues, this protocol employs a solvent-free melt methodology utilizing solid paraformaldehyde[4]. By operating in a highly concentrated, solvent-free regime, we leverage Le Chatelier’s principle to drive the equilibrium entirely toward product formation.

Mechanistic Causality

The addition of catalytic triethylamine (TEA) serves a dual, synergistic purpose in this system:

  • Thermal Depolymerization: TEA catalyzes the thermal "unzipping" of the paraformaldehyde polymer chain at elevated temperatures (>120°C), ensuring a steady, controlled release of highly reactive formaldehyde monomers.

  • Nucleophilic Activation: TEA deprotonates the relatively acidic N-H of the 3-bromo-1H-1,2,4-triazole. The resulting triazolide anion is significantly more nucleophilic than the neutral species, facilitating rapid attack on the transient formaldehyde monomer. The steric hindrance of the bromine atom at the 3-position ensures high regioselectivity, directing the hydroxymethylation predominantly to the N1 position.

Mechanism N1 Paraformaldehyde (CH2O)n N2 Thermal Depolymerization (>120°C) N1->N2 N3 Formaldehyde Monomer N2->N3 N7 Nucleophilic Addition N3->N7 N4 3-Bromo-1H-1,2,4-triazole N5 Deprotonation by TEA N4->N5 N6 Triazolide Anion N5->N6 N6->N7 N8 Target: (3-Bromo-1H- 1,2,4-triazol-1-yl)methanol N7->N8

Fig 1: Base-catalyzed N-hydroxymethylation mechanism of 3-bromo-1H-1,2,4-triazole.

Reaction Dynamics & Quantitative Optimization

To validate the superiority of the solvent-free melt process, comparative pilot data was generated evaluating different formylating agents and solvent systems. The solvent-free approach maximizes the collision frequency between the triazolide anion and formaldehyde, drastically reducing reaction time while improving yield and purity.

Table 1: Quantitative Optimization of Reaction Conditions

Reaction ConditionReagents & EquivalentsTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC)
Aqueous System Formalin (37%), TEA (0.1 eq)804.065.292.4%
Organic Solvent Paraformaldehyde, DCM, TEA (0.1 eq)4016.078.595.1%
Solvent-Free Melt Paraformaldehyde, TEA (0.05 eq)1350.594.8 >99.0%

Data Interpretation: The solvent-free melt condition eliminates the competitive hydrolysis seen in the aqueous system and overcomes the poor solubility/reactivity kinetics observed in dichloromethane (DCM).

Self-Validating Synthetic Protocol (1-kg Scale)

A hallmark of a robust industrial process is its ability to self-validate through observable physical changes, minimizing the reliance on continuous external sampling. This protocol is explicitly designed so that the physical state of the reaction mixture directly indicates chemical progress[4].

Workflow A 1. Reagent Blending 3-Bromo-1H-1,2,4-triazole + (CH2O)n B 2. Base Addition Catalytic Triethylamine (TEA) A->B C 3. Solvent-Free Melt Heating to 135°C for 30 min B->C D 4. Controlled Cooling Crystallization at 30°C C->D E 5. Product Isolation Filtration & Cold Ethanol Wash D->E F 6. Final Product >94% Yield, >99% Purity E->F

Fig 2: Industrial solvent-free synthetic workflow for (3-bromo-1H-1,2,4-triazol-1-yl)methanol.

Step-by-Step Methodology

Step 1: Reactor Preparation & Blending Charge a clean, dry 2L jacketed glass reactor equipped with a heavy-duty mechanical stirrer, a reflux condenser, and an internal temperature probe with 1.00 kg (6.76 mol) of 3-bromo-1H-1,2,4-triazole and 0.213 kg (7.10 mol, 1.05 equiv) of solid paraformaldehyde. Blend the dry powders at 50 RPM for 5 minutes.

Step 2: Catalyst Addition Add 47 mL (0.338 mol, 0.05 equiv) of triethylamine (TEA) directly to the powder blend.

Step 3: Thermal Activation (Self-Validation Checkpoint 1) Ramp the reactor jacket temperature to 140°C.

  • Causality & Validation: As the internal temperature reaches approximately 125–130°C, the heterogeneous, opaque powder will rapidly transition into a clear, easily stirrable homogeneous melt. This visual cue confirms the successful depolymerization of paraformaldehyde and the initiation of the N-hydroxymethylation reaction. If the mixture remains cloudy, depolymerization is incomplete.

Step 4: Reaction Maturation Maintain the internal temperature at 135°C and stir the melt for 30 to 45 minutes.

  • In-Process Control (IPC): Withdraw a 50 mg aliquot, dissolve in 1 mL of acetonitrile, and analyze via HPLC (UV 220 nm). The reaction is deemed complete when the 3-bromo-1H-1,2,4-triazole peak area is <1.0%.

Step 5: Controlled Crystallization (Self-Validation Checkpoint 2) Once IPC confirms completion, gradually cool the reactor jacket to 30°C at a controlled rate of 2°C/min.

  • Causality & Validation: The clear melt will spontaneously crystallize into a white, solid crystalline block. The formation of a hard crystalline mass—rather than a viscous oil or sticky resin—physically validates the high purity of the formed (3-bromo-1H-1,2,4-triazol-1-yl)methanol. Impurities would significantly depress the melting point and inhibit crystallization.

Step 6: Isolation & Washing Add 1.5 L of cold ethanol (0°C) to the reactor to triturate the solid mass. The cold ethanol selectively dissolves residual TEA and trace unreacted starting materials while keeping the product insoluble. Filter the slurry via a Nutsche filter, wash the filter cake with an additional 0.5 L of cold ethanol, and dry under vacuum (50 mbar) at 40°C to a constant weight.

Analytical Characterization Standards

To ensure the integrity of the final product for downstream pharmaceutical applications, the isolated material must meet the following analytical criteria:

  • Appearance: White to off-white crystalline solid.

  • HPLC Purity: ≥ 99.0% (Area %).

  • 1H NMR (400 MHz, DMSO-d6): δ 8.65 (s, 1H, triazole-CH), 6.82 (t, J = 6.5 Hz, 1H, -OH), 5.45 (d, J = 6.5 Hz, 2H, -CH2-). Note: The doublet/triplet coupling between the methylene protons and the hydroxyl proton confirms the structural integrity of the hydroxymethyl group.

  • Mass Spectrometry (ESI+): m/z calculated for C3H5BrN3O [M+H]+: 177.96; found: 177.9.

References

  • 1-Hydroxymethyl-1,2,4-triazole | 74205-82-6 - ChemicalBook Source: chemicalbook.com URL:[4]

  • Discovery of SZJK-0421: A Novel Potent, Low Toxicity, Selective Second Generation of CRM1 Inhibitor Source: acs.org URL:[1]

  • Formylation of Amines with Chloral and Reduction of the N-Formyl Derivatives Source: acs.org URL:[3]

  • 3-Bromo-1H-1,2,4-triazole Source: apolloscientific.co.uk URL:[2]

Sources

Application

Application Notes and Protocols: (3-bromo-1H-1,2,4-triazol-1-yl)methanol as a Strategic Building Block for Next-Generation Agrochemicals

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of (3-bromo-1H-1,2,4-triazol-1-yl)methanol, a versatile building block for the synthesis of novel agrochemicals....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of (3-bromo-1H-1,2,4-triazol-1-yl)methanol, a versatile building block for the synthesis of novel agrochemicals. We will delve into its synthesis, key reactions, and the underlying principles that make it a valuable scaffold in the development of potent fungicides. The protocols provided herein are designed to be a practical resource for chemists in the agrochemical industry.

Introduction: The Significance of the Triazole Moiety in Fungicide Development

The 1,2,4-triazole ring is a well-established pharmacophore in a multitude of clinically and agriculturally important antifungal agents.[1][2] Triazole fungicides are a major class of agrochemicals used to protect a wide range of crops from fungal diseases.[3] Their primary mode of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of this pathway disrupts membrane integrity, leading to fungal growth inhibition and cell death.

(3-bromo-1H-1,2,4-triazol-1-yl)methanol offers a unique combination of reactive sites, making it a highly attractive starting material for the synthesis of new and effective fungicides. The key structural features include:

  • The 1,2,4-Triazole Core: Essential for antifungal activity.

  • The Bromine Atom at the 3-Position: Provides a handle for cross-coupling reactions to introduce diverse aryl or alkyl substituents, allowing for the fine-tuning of the molecule's biological activity and spectrum.

  • The Hydroxymethyl Group at the N-1 Position: A versatile functional group that can be readily derivatized through etherification or esterification to create a wide array of analogs with modified physicochemical properties, such as solubility, systemic transport, and metabolic stability.

Synthesis of (3-bromo-1H-1,2,4-triazol-1-yl)methanol

Step 1: N-Hydroxymethylation of 3-bromo-1H-1,2,4-triazole

The introduction of the hydroxymethyl group at the N-1 position can be achieved by reacting 3-bromo-1H-1,2,4-triazole with formaldehyde in the presence of a base. The N-1 position is generally the most nucleophilic nitrogen in the 1,2,4-triazole ring, leading to regioselective alkylation.

G start 3-bromo-1H-1,2,4-triazole + Formaldehyde reagents Base (e.g., K2CO3) Solvent (e.g., DMF) start->reagents Reaction Conditions product (3-bromo-1H-1,2,4-triazol-1-yl)methanol reagents->product Yields

Experimental Protocol: Synthesis of (3-bromo-1H-1,2,4-triazol-1-yl)methanol

Parameter Value
Reactants 3-bromo-1H-1,2,4-triazole (1.0 eq), Paraformaldehyde (1.2 eq), Potassium Carbonate (1.5 eq)
Solvent N,N-Dimethylformamide (DMF)
Temperature 80 °C
Reaction Time 12-24 hours
Work-up 1. Cool the reaction mixture to room temperature. 2. Pour into ice-water and stir for 30 minutes. 3. Extract the aqueous layer with ethyl acetate (3 x). 4. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. 5. Concentrate under reduced pressure.
Purification Column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient).

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for the N-alkylation of triazoles.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

  • Temperature: Elevated temperature is necessary to drive the reaction to completion.

  • Work-up and Purification: Standard procedures are used to isolate and purify the product.

Derivatization of (3-bromo-1H-1,2,4-triazol-1-yl)methanol for Agrochemical Synthesis

The hydroxymethyl group of (3-bromo-1H-1,2,4-triazol-1-yl)methanol serves as a key handle for introducing a variety of side chains, which can significantly impact the biological activity and physical properties of the final compound. The two primary derivatization strategies are etherification and esterification.

G start (3-bromo-1H-1,2,4-triazol-1-yl)methanol etherification Etherification (e.g., Williamson Ether Synthesis) start->etherification esterification Esterification (e.g., Fischer-Speier, Steglich) start->esterification product_ether Triazole Ether Derivatives etherification->product_ether product_ester Triazole Ester Derivatives esterification->product_ester

Etherification Reactions

The Williamson ether synthesis is a robust and widely used method for the formation of ethers. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

Parameter Value
Reactants (3-bromo-1H-1,2,4-triazol-1-yl)methanol (1.0 eq), Alkyl Halide (R-X) (1.1 eq), Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
Solvent Anhydrous Tetrahydrofuran (THF) or DMF
Temperature 0 °C to room temperature
Reaction Time 2-12 hours
Work-up 1. Quench the reaction carefully with water at 0 °C. 2. Extract the aqueous layer with ethyl acetate (3 x). 3. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. 4. Concentrate under reduced pressure.
Purification Column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: Sodium hydride is a strong base that effectively deprotonates the alcohol to form the more nucleophilic alkoxide.

  • Solvent: Anhydrous THF or DMF are suitable solvents for this reaction, as they are aprotic and can dissolve the reactants.

  • Temperature: The reaction is typically started at a low temperature for safety when adding the sodium hydride and then allowed to warm to room temperature to proceed to completion.

Esterification Reactions

Esterification of the hydroxymethyl group can be achieved through several methods, including the classic Fischer-Speier esterification with a carboxylic acid and an acid catalyst, or through reaction with an acyl chloride or anhydride in the presence of a base. The Steglich esterification, using a coupling agent like DCC or EDC, is another effective method, particularly for more sensitive substrates.

Experimental Protocol: General Procedure for Esterification with Acyl Chlorides

Parameter Value
Reactants (3-bromo-1H-1,2,4-triazol-1-yl)methanol (1.0 eq), Acyl Chloride (R-COCl) (1.1 eq), Triethylamine (TEA) or Pyridine (1.5 eq)
Solvent Dichloromethane (DCM) or THF
Temperature 0 °C to room temperature
Reaction Time 1-4 hours
Work-up 1. Wash the reaction mixture with water and brine. 2. Dry the organic layer over anhydrous sodium sulfate. 3. Concentrate under reduced pressure.
Purification Column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: Triethylamine or pyridine acts as a base to neutralize the HCl generated during the reaction and to catalyze the reaction.

  • Solvent: DCM and THF are common solvents for this type of reaction as they are relatively inert and can dissolve the reactants.

  • Temperature: The reaction is often carried out at low temperatures to control the reactivity of the acyl chloride.

The Role of the Bromo-Substituent: Gateway to Further Diversification

The bromine atom at the 3-position of the triazole ring is a key feature that allows for further diversification of the agrochemical scaffold through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the introduction of a wide range of aryl, heteroaryl, and alkyl groups, which can significantly influence the fungicidal activity and spectrum of the final compound.

G start (3-bromo-1H-1,2,4-triazol-1-yl)methanol Derivative suzuki Suzuki Coupling (with Boronic Acids/Esters) start->suzuki stille Stille Coupling (with Organostannanes) start->stille sonogashira Sonogashira Coupling (with Terminal Alkynes) start->sonogashira product Diverse Agrochemical Candidates suzuki->product stille->product sonogashira->product

Conclusion

(3-bromo-1H-1,2,4-triazol-1-yl)methanol is a highly valuable and versatile building block in the synthesis of novel agrochemicals. Its trifunctional nature allows for a modular approach to the design and synthesis of new fungicidal agents. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this promising scaffold in the ongoing quest for more effective and sustainable crop protection solutions.

References

  • Fungicides: Triazoles. Iowa State University Digital Repository. (2006).
  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. (2017).
  • Unraveling the Antifungal Action of Triazole Fungicides: A Technical Overview. Benchchem.
  • A Systematic Review on the Toxicology of European Union-Approved Triazole Fungicides in Cell Lines and Mammalian Models. MDPI. (2025).
  • Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Whe
  • Biological activity of triazole fungicides towards Botrytis cinerea. WUR eDepot.
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC.
  • Bioactivity investigation of triazole fungicide enantiomers.
  • Technical Support Center: Optimizing N-Alkyl
  • Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings. MDPI. (2004).
  • Selective bioactivity of enantiomers of three triazole fungicides against Fusarium spp. (2023).
  • Application in the Synthesis of Agrochemical Compounds: Advanced Methodologies and Protocols. Benchchem.
  • Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili. eurl-pesticides.eu.
  • 3-BROMO-1H-1,2,4-TRIAZOLE Formula. ECHEMI.
  • Chemical Properties of 1H-1,2,4-Triazole, 3-bromo- (CAS 7343-33-1). Cheméo.
  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.
  • Examples of 1H-1,2,4-triazole-based agrochemicals.
  • Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers. Benchchem.
  • One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cycliz
  • B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes.
  • Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl form
  • Synthesis of 1,2,3-Triazole Derivatives and Its Evaluation as Corrosion Inhibitors for Carbon Steel. SciSpace. (2019).
  • SAFETY D
  • Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Organic Chemistry Portal.
  • (3-Bromo-1H-1,2,4-triazol-5-yl)methanol | CAS No. Simson Pharma.
  • 1,2,4-Triazole: Intermedi
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC.
  • 3-Bromo-1H-1,2,4-triazole. Apollo Scientific.
  • (3-Bromo-1H-1,2,4-triazol-5-yl)methanol.
  • The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review.
  • 3-bromo-1-(propan-2-yl)-1H-1,2,4-triazole. NextSDS.
  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.
  • Recent Developments Towards the Synthesis of Triazole Deriv
  • 4-Amino-4H-1,2,4-triazole.
  • 1,2,4-TRIAZOLE CAS No 288-88-0 - Safety D
  • Safety Data Sheet: 1,2,4-Triazole. Carl ROTH. (2025).
  • A Comparative Analysis of the Reactivity of 1,2,3-Triazoles and 1,2,4-Triazoles. Benchchem.
  • Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. PMC.
  • Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evalu
  • Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Organic Chemistry Portal.
  • (3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)methanol | 1780630-08-1.
  • 3-Bromo-1-methyl-1H-1,2,4-triazole AldrichCPR 56616-91-2. Sigma-Aldrich.
  • 56616-91-2|3-Bromo-1-methyl-1H-1,2,4-triazole. BLDpharm.
  • Facile synthesis of bromo- and iodo-1,2,3-triazoles.
  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura. Semantic Scholar. (2020).

Sources

Method

Application Notes and Protocols for Suzuki Coupling Reactions Involving (3-bromo-1H-1,2,4-triazol-1-yl)methanol

Introduction: The Strategic Importance of Triazole Scaffolds in Modern Drug Discovery The 1,2,4-triazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its unique physi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Triazole Scaffolds in Modern Drug Discovery

The 1,2,4-triazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its unique physicochemical properties and ability to engage in various biological interactions.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds, offering a versatile and highly efficient method for the synthesis of complex organic molecules.[3][4] This application note provides a detailed protocol and scientific rationale for the Suzuki coupling of (3-bromo-1H-1,2,4-triazol-1-yl)methanol, a key intermediate for the elaboration of novel molecular entities in drug development programs.

The inherent challenges of utilizing nitrogen-rich heterocycles in palladium-catalyzed reactions, such as catalyst inhibition and competing side reactions, necessitate a carefully optimized protocol.[5] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into reaction optimization, troubleshooting, and the underlying mechanistic principles.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7][8] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the electrophile, in this case, (3-bromo-1H-1,2,4-triazol-1-yl)methanol, to form a Pd(II) complex.[6][7]

  • Transmetalation: The organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[4][9]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6][7]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl R1-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Both R1-Pd(II)Ln-R2 Transmetalation->PdII_Both RedElim Reductive Elimination RedElim->Pd0 Product R1-R2 RedElim->Product ArylHalide R1-X ((3-bromo-1H-1,2,4-triazol-1-yl)methanol) ArylHalide->OxAdd BoronicAcid R2-B(OR)2 (Boronic Acid/Ester) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Coupling with (3-bromo-1H-1,2,4-triazol-1-yl)methanol

The successful coupling of (3-bromo-1H-1,2,4-triazol-1-yl)methanol requires careful consideration of several factors to mitigate potential side reactions and ensure high yields.

  • Catalyst and Ligand Selection: The nitrogen atoms in the triazole ring can act as Lewis bases and coordinate to the palladium center, leading to catalyst deactivation.[5] To circumvent this, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often employed. These ligands promote the desired catalytic steps while sterically hindering the coordination of the triazole nitrogen to the palladium.

  • Base Selection: The choice of base is critical for the activation of the boronic acid in the transmetalation step.[10] Inorganic bases like K₃PO₄ and K₂CO₃ are commonly used. The solubility of the base in the chosen solvent system can significantly impact the reaction rate.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is often optimal. Water can aid in the dissolution of the base and facilitate the transmetalation step.[11] However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.

  • Protodeboronation: This is a common side reaction where the boronic acid is replaced by a proton from the solvent.[5] Using more stable boronic esters, such as pinacol or MIDA esters, can minimize this issue.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur, often promoted by the presence of oxygen.[6][10] Thoroughly degassing the reaction mixture is crucial to prevent this side reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of (3-bromo-1H-1,2,4-triazol-1-yl)methanol with a representative arylboronic acid.

Materials:

  • (3-bromo-1H-1,2,4-triazol-1-yl)methanol

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • SPhos (0.04 equivalents)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-bromo-1H-1,2,4-triazol-1-yl)methanol (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes to establish an inert atmosphere.

  • Catalyst and Ligand Addition: In a separate vial, weigh the palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol). Quickly add the catalyst and ligand to the reaction flask under a positive flow of inert gas.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the reaction mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst.
Poorly degassed reaction mixtureEnsure thorough degassing of solvents and the reaction setup.[10]
Inappropriate base or solventScreen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvent systems.
Significant Protodeboronation Presence of excess water or protic solventUse anhydrous solvents and consider using a boronic ester (pinacol or MIDA).
Formation of Homocoupling Product Presence of oxygenImprove the degassing procedure.[10]
Using a Pd(II) sourceConsider starting with a Pd(0) source like Pd(PPh₃)₄.[10]

Summary of Reaction Parameters for Various Boronic Acid Partners

The optimal reaction conditions can vary depending on the electronic and steric properties of the boronic acid coupling partner. The following table provides a general guideline for adapting the protocol.

Boronic Acid Type Typical Catalyst Loading (mol%) Recommended Ligand Base Temperature (°C)
Electron-rich Arylboronic Acids 1-3SPhos, RuPhosK₃PO₄, K₂CO₃80-100
Electron-deficient Arylboronic Acids 2-5XPhos, SPhosCs₂CO₃, K₃PO₄90-110
Heteroarylboronic Acids 3-5XPhos, Buchwald LigandsK₃PO₄, CsF100-120
Vinylboronic Acids 2-4P(t-Bu)₃, SPhosK₂CO₃, Na₂CO₃60-90

Conclusion

The Suzuki-Miyaura cross-coupling of (3-bromo-1H-1,2,4-triazol-1-yl)methanol is a powerful method for the synthesis of novel triazole-containing compounds. By carefully selecting the catalyst, ligand, base, and solvent system, and by taking precautions to minimize side reactions, high yields of the desired products can be achieved. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Magano, J. (2022). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Organic Process Research & Development, 26(7), 1843-1915. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry. (2020, June 6). Suzuki Cross-Coupling Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Biscoe, M. R., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(16), 6031-6037. [Link]

  • Borah, B. J., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Catalysis Communications, 111, 93-97. [Link]

  • Doucet, H. (2008). Palladium / tetraphosphine catalyzed Suzuki cross-coupling of heteroarylboronic acids with aryl halides. Tetrahedron, 64(41), 9775-9783. [Link]

  • Myers, A. G. The Suzuki Reaction. [Link]

  • Zhang, P., et al. (2011). Regioselective, Modular C–N and Suzuki Coupling Route to Triazoles. Organic Letters, 13(2), 214-217. [Link]

  • Knapp, D. M., et al. (2011). Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. The Journal of Organic Chemistry, 76(23), 9674-9684. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • ResearchGate. (2026, February 7). Synthesis of Novel Triazolopyridylboronic Acids and Esters. Study of Potential Application to Suzuki-Type Reactions. [Link]

  • American Chemical Society. (2011, October 4). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? [Link]

  • Wang, Q., et al. (2020). Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. Chemical Science, 11(13), 3373-3378. [Link]

  • Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(52), 32939-32947. [Link]

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • ResearchGate. (2025, August 6). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. [Link]

  • Royal Society of Chemistry. (2020). Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849-4853. [Link]

  • PubChem. 3-Bromo-1-(hydroxymethyl)-1H-1,2,4-triazol-5-ol. [Link]

  • MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 27(24), 8904. [Link]

  • Pharmacy. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacy, 62(2), 33. [Link]

Sources

Application

Application Notes and Protocols for Screening of (3-bromo-1H-1,2,4-triazol-1-yl)methanol Derivatives for Antifungal Activity

Authored by: Senior Application Scientist Date: March 31, 2026 Introduction: The Imperative for Novel Antifungal Agents The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant str...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist

Date: March 31, 2026

Introduction: The Imperative for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge.[1] Triazole-based compounds have long been a cornerstone of antifungal therapy, primarily due to their targeted inhibition of fungal ergosterol biosynthesis.[2][3] This class of drugs, characterized by a five-membered ring containing three nitrogen atoms, has demonstrated broad-spectrum activity against a variety of fungal pathogens.[4][5] However, the evolution of resistance necessitates a continued search for new, more potent, and selective antifungal agents.[1]

This guide provides a comprehensive overview and detailed protocols for the screening of a promising class of compounds: (3-bromo-1H-1,2,4-triazol-1-yl)methanol derivatives. By exploring the synthesis, mechanism of action, and structure-activity relationships of these molecules, we aim to equip researchers with the necessary tools to identify and develop the next generation of triazole antifungals.

Synthesis of (3-bromo-1H-1,2,4-triazol-1-yl)methanol Derivatives

The synthesis of 1,2,4-triazole derivatives is a well-established field in medicinal chemistry, with various methods available for the construction of the core heterocyclic ring and subsequent functionalization.[6][7] The general approach for synthesizing (3-bromo-1H-1,2,4-triazol-1-yl)methanol derivatives often involves a multi-step process.

General Synthetic Scheme:

A common synthetic route begins with the formation of the 1,2,4-triazole ring, which can then be brominated and subsequently N-alkylated with a desired alcohol-containing side chain. The specific reagents and conditions will vary depending on the desired final structure.

  • Step 1: Formation of the 1,2,4-Triazole Ring: This can be achieved through various condensation reactions, such as the Pellizzari reaction, which involves the reaction of an acylhydrazide with an amide.[6]

  • Step 2: Bromination: The triazole ring can be brominated at the 3-position using appropriate brominating agents.

  • Step 3: N-Alkylation and Functionalization: The final step involves the introduction of the methanol-containing side chain through N-alkylation of the triazole ring. This is a critical step for generating a library of derivatives with diverse chemical properties.

It is imperative to perform these syntheses in a well-ventilated fume hood with appropriate personal protective equipment, as many of the reagents and intermediates can be hazardous.

Mechanism of Action: Targeting Fungal Cell Integrity

Triazole antifungals exert their effect by disrupting the integrity of the fungal cell membrane.[4] The primary target of this class of drugs is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][3] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells, providing a degree of selective toxicity.

The Ergosterol Biosynthesis Pathway and Triazole Inhibition:
  • Inhibition of CYP51: Triazole derivatives bind to the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol to ergosterol.[3]

  • Accumulation of Toxic Sterols: This inhibition leads to the accumulation of toxic 14α-methylated sterols within the fungal cell.[2]

  • Disruption of Membrane Function: The altered sterol composition disrupts the structure and function of the fungal cell membrane, leading to increased permeability and ultimately, inhibition of fungal growth or cell death.[4]

Some research also suggests a secondary mechanism of action for triazoles, involving the induction of negative feedback on HMG-CoA reductase, the rate-limiting enzyme in the ergosterol biosynthesis pathway.[8] Additionally, some theories propose that the antifungal activity of triazoles may also involve the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[9]

Caption: Inhibition of Ergosterol Biosynthesis by Triazole Derivatives.

Protocols for In Vitro Antifungal Susceptibility Testing

Standardized methods for in vitro antifungal susceptibility testing are crucial for obtaining reliable and reproducible data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines.[10][11] The broth microdilution method is a commonly used reference technique.[10]

Protocol: Broth Microdilution Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized (3-bromo-1H-1,2,4-triazol-1-yl)methanol derivatives against pathogenic fungal strains. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[10]

Materials:

  • Synthesized (3-bromo-1H-1,2,4-triazol-1-yl)methanol derivatives

  • Control antifungal agents (e.g., fluconazole, itraconazole)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Sterile, disposable inoculation loops or swabs

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the synthesized compounds and control drugs in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Preparation of Fungal Inoculum:

    • Culture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • In a 96-well plate, perform a serial two-fold dilution of the stock solutions of the test compounds and control drugs in RPMI-1640 medium. This will create a range of concentrations to be tested.

    • Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

  • Inoculation:

    • Add the prepared fungal inoculum to each well, except for the sterility control.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.[10] This can be assessed visually or by using a microplate reader.

Caption: Workflow for In Vitro Antifungal Susceptibility Testing.

Structure-Activity Relationship (SAR) Analysis

A systematic evaluation of the structure-activity relationship (SAR) is essential for optimizing the antifungal potency of the (3-bromo-1H-1,2,4-triazol-1-yl)methanol derivatives.[1][12] By synthesizing and testing a library of compounds with varied substituents, researchers can identify the key structural features that contribute to antifungal activity.

Key Structural Modifications and Their Potential Impact:
Modification Position Potential Impact on Antifungal Activity Rationale
Substitution on the Phenyl Ring VariesCan modulate lipophilicity, electronic properties, and steric interactions within the enzyme's active site.[12]Electron-withdrawing or donating groups can influence the binding affinity for CYP51.
Alterations to the Alcohol Side Chain Attached to N1 of the triazoleThe length and branching of the side chain can affect solubility and interaction with the enzyme.The hydroxyl group is often crucial for binding to the heme iron of CYP51.
Replacement of the Bromo Group C3 of the triazoleCan influence the overall electronic character of the triazole ring.Halogen atoms can participate in halogen bonding, potentially enhancing binding affinity.

The insights gained from SAR studies are invaluable for the rational design of more effective and selective antifungal drug candidates.[12]

Conclusion

The screening of (3-bromo-1H-1,2,4-triazol-1-yl)methanol derivatives represents a promising avenue for the discovery of novel antifungal agents. By employing systematic synthesis, robust in vitro screening protocols, and insightful SAR analysis, the scientific community can continue to address the pressing need for new treatments against invasive fungal infections. The methodologies and principles outlined in this guide provide a solid framework for researchers dedicated to this critical area of drug development.

References

  • Triazole Antifungals: Mechanism, Uses & Side Effects | T | Lexicon - artgerecht.
  • Triazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO.
  • Advances in synthetic approach to and antifungal activity of triazoles - PMC - NIH.
  • Antifungal Susceptibility Testing: A Primer for Clinicians - Oxford Academic.
  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing.
  • A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - ResearchG
  • In vitro antifungal susceptibility methods and clinical implications of antifungal resistance - PubMed.
  • [Methods for in vitro antifungal susceptibility testing] - PubMed.
  • Synthesis and in Vitro and in Vivo Structure−Activity Relationships of Novel Antifungal Triazoles for Dermatology | Journal of Medicinal Chemistry - ACS Public
  • Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC.
  • Current status of antifungal susceptibility testing methods | AVESİS.
  • Commercial tests for in vitro antifungal susceptibility testing of Candida species compared to standard (NCCLS) broth microdilut.
  • Advances in synthetic approach to and antifungal activity of triazoles - Beilstein Journals.
  • Structure-activity relationship between triazoles as miconazole analogues.
  • Design, synthesis and structure-activity relationships of new triazole derivatives containing N-substituted phenoxypropylamino side chains - PubMed.
  • New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents - IBISS RADaR.
  • Synthesis and antifungal evaluation of new azole deriv
  • Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers - Benchchem.
  • Synthesis and Biological Assessment of New 1,2,4-Triazole Derivatives | Open Access Journals - Research and Reviews.
  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - Frontiers.
  • [Synthesis and antifungal activity of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4-diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols] - PubMed.
  • Synthesis and Antifungal Activity of Novel 1,2,4‐Triazole Derivatives Containing 1,2,3‐Thiadiazole Moiety - Scholars Portal.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers.

Sources

Method

Application Note: Synthetic Routes to Novel Heterocyclic Compounds from (3-Bromo-1H-1,2,4-triazol-1-yl)methanol

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Focus: (3-Bromo-1H-1,2,4-triazol-1-yl)methanol (CAS: 1674390-16-9) Executive Summary & Mechanistic Rationale The 1,2,4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Focus: (3-Bromo-1H-1,2,4-triazol-1-yl)methanol (CAS: 1674390-16-9)

Executive Summary & Mechanistic Rationale

The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, frequently featured in antifungal, antiviral, and anticancer therapeutics[1]. However, the functionalization of free 1H-1,2,4-triazoles is historically plagued by regioselectivity issues due to rapid tautomerization, leading to inseparable mixtures of N1, N2, and N4 substituted products.

(3-Bromo-1H-1,2,4-triazol-1-yl)methanol solves this challenge by serving as a highly versatile, bifunctional building block.

  • The N1-Hydroxymethyl Group: Acts as a dynamic, temporary protecting group. It locks the triazole in the N1-tautomeric form, directing downstream metal-catalyzed cross-coupling exclusively to the C3 position. It is in equilibrium with formaldehyde and the free NH-triazole, allowing for facile removal via basic hydrolysis[2]. Alternatively, it can be activated to a halomethyl group for the synthesis of complex N-alkylated derivatives.

  • The C3-Bromo Moiety: Serves as a robust electrophilic handle for palladium-catalyzed C–C, C–N, and C–S cross-coupling reactions[3].

This application note details self-validating protocols for the divergent synthesis of novel heterocyclic libraries using this core building block.

Divergent Synthetic Workflows

The following diagram illustrates the orthogonal reactivity of the C3-bromo and N1-hydroxymethyl handles, enabling the divergent synthesis of free 3-aryl-1H-1,2,4-triazoles or 1-alkoxymethyl-3-bromo-1H-1,2,4-triazoles.

G A (3-Bromo-1H-1,2,4-triazol-1-yl)methanol [Core Building Block] B Suzuki-Miyaura Coupling (C3-Arylation) A->B Pd cat., Ar-B(OH)2 Base, Heat C Chlorination (N1-Activation) A->C SOCl2, DCM 0 °C to RT D 3-Aryl-1-(hydroxymethyl)- 1H-1,2,4-triazole B->D E 3-Bromo-1-(chloromethyl)- 1H-1,2,4-triazole C->E F Base Hydrolysis (Deprotection) D->F NaOH, MeOH Reflux G Nucleophilic Substitution (S_N2) E->G R-OH or R-NH2 Base H 3-Aryl-1H-1,2,4-triazole [Free NH Heterocycle] F->H I 1-(Alkoxymethyl)-3-bromo- 1H-1,2,4-triazole G->I

Divergent synthetic workflows from (3-bromo-1H-1,2,4-triazol-1-yl)methanol.

Experimental Protocols & Causality

Protocol A: C3-Arylation via Suzuki-Miyaura Cross-Coupling

This protocol leverages the C3-bromo group to install aryl or heteroaryl pharmacophores while leaving the N1-hydroxymethyl group intact.

Reagents:

  • (3-Bromo-1H-1,2,4-triazol-1-yl)methanol (1.0 equiv, 10 mmol)

  • Arylboronic acid (1.2 equiv, 12 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.5 mmol)

  • Cs₂CO₃ (2.0 equiv, 20 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 50 mL)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with the triazole substrate, arylboronic acid, and Cs₂CO₃.

  • Degassing (Critical Step): Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with Argon for 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the electron-rich Pd(0) active species to an inactive Pd(II) state, stalling the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Causality: The bidentate dppf ligand provides a large bite angle, accelerating the reductive elimination step which is often rate-limiting in electron-deficient heterocyclic couplings.

  • Reaction: Heat the mixture to 90 °C for 12 hours. Monitor via TLC (EtOAc/Hexane 1:1). The biphasic solvent system is essential; water dissolves the inorganic base, generating the hydroxide ions required to form the reactive palladium-hydroxo complex prior to transmetalation.

  • Workup: Cool to room temperature, dilute with EtOAc (100 mL), and wash with brine (3 × 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂) to yield the 3-aryl-1-(hydroxymethyl)-1H-1,2,4-triazole.

Protocol B: N1-Hydroxymethyl Activation and S_N2 Substitution

To build N1-linked libraries, the hydroxymethyl group is converted to a highly reactive chloromethyl intermediate.

Step-by-Step Methodology:

  • Activation: Dissolve (3-bromo-1H-1,2,4-triazol-1-yl)methanol (10 mmol) in anhydrous DCM (30 mL) and cool to 0 °C.

  • Chlorination: Dropwise add Thionyl Chloride (SOCl₂, 1.5 equiv). Causality: SOCl₂ converts the hydroxyl into a chlorosulfite intermediate that collapses into the chloromethyl derivative. The byproducts (SO₂ and HCl) are gaseous, driving the reaction to completion and eliminating the need for aqueous workup, which could hydrolyze the sensitive product.

  • Concentration: Stir for 2 hours at room temperature, then concentrate under reduced pressure to yield crude 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole.

  • Substitution: Dissolve the crude intermediate in anhydrous DMF (20 mL). Add a nucleophile (e.g., a phenol, 1.1 equiv) and K₂CO₃ (2.0 equiv). Heat at 60 °C for 4 hours.

  • Isolation: Quench with ice water to precipitate the product. Filter and recrystallize to obtain the 1-(aryloxymethyl)-3-bromo-1H-1,2,4-triazole.

Protocol C: Deprotection to Free 3-Aryl-1H-1,2,4-triazole

If the free NH-triazole is the desired final target, the N1-hydroxymethyl group can be cleaved smoothly post-arylation[2].

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the 3-aryl-1-(hydroxymethyl)-1H-1,2,4-triazole (5 mmol) in MeOH (20 mL). Add 2M aqueous NaOH (10 mL).

  • Heating: Reflux at 65 °C for 3 hours. Causality: Base-catalyzed collapse of the hemiaminal-like N-CH₂OH group releases formaldehyde and yields the thermodynamically stable triazolide anion.

  • Neutralization: Cool the mixture and acidify to pH 5 using 1M HCl. The free 3-aryl-1H-1,2,4-triazole will precipitate. Filter, wash with cold water, and dry under vacuum.

Quantitative Data & Optimization

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling at C3 Reaction conditions: Triazole (1.0 equiv), Phenylboronic acid (1.2 equiv), Catalyst (5 mol%), Base (2.0 equiv), 12 h.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene / H₂O10045
2Pd(OAc)₂ / PPh₃K₂CO₃DMF / H₂O9062
3Pd(dppf)Cl₂K₂CO₃1,4-Dioxane / H₂O9088
4Pd(dppf)Cl₂ Cs₂CO₃ 1,4-Dioxane / H₂O 90 94

Table 2: Substrate Scope for N1-Hydroxymethyl Derivatization (Protocol B) Reaction conditions: 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole reacted with various nucleophiles.

NucleophileReagents / ConditionsIsolated Product CoreYield (%)
PhenolK₂CO₃, DMF, 60 °C1-(Aryloxymethyl)-3-bromo-triazole85
MorpholineEt₃N, THF, RT1-(Morpholinomethyl)-3-bromo-triazole92
Sodium AzideNaN₃, DMF, 80 °C1-(Azidomethyl)-3-bromo-triazole78
ThiophenolK₂CO₃, MeCN, RT1-(Arylthiomethyl)-3-bromo-triazole89

References[1] Title: Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation.

Source: NIH PubMed Central (PMC). URL:[Link][3] Title: Pd(dba)₂ vs Pd₂(dba)₃: An in-Depth Comparison of Catalytic Reactivity and Mechanism via Mixed-Ligand Promoted C–N and C–S Coupling Reactions. Source: ACS Publications (The Journal of Organic Chemistry). URL:[Link][2] Title: Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Source: ACS Publications (Organic Letters). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Triazole Synthesis Support Center: Troubleshooting Regioisomer Formation

Welcome to the Technical Support Center for Triazole Synthesis. Controlling regioselectivity in azide-alkyne cycloadditions is one of the most common challenges in click chemistry and drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Triazole Synthesis. Controlling regioselectivity in azide-alkyne cycloadditions is one of the most common challenges in click chemistry and drug development. This guide provides mechanistic explanations, troubleshooting workflows, and self-validating protocols to help you eliminate regioisomer impurities and achieve exclusive 1,4- or 1,5-triazole formation.

G Start Azide-Alkyne Cycloaddition Thermal Thermal (No Catalyst) Start->Thermal CuAAC CuAAC (Copper) Start->CuAAC RuAAC RuAAC (Ruthenium) Start->RuAAC Mix 1,4- & 1,5-Isomer Mix Thermal->Mix Avoid Iso14 1,4-Regioisomer CuAAC->Iso14 Terminal Alkynes Iso15 1,5-Regioisomer RuAAC->Iso15 Terminal/Internal

Decision tree for controlling regioselectivity in azide-alkyne cycloadditions.

Frequently Asked Questions (FAQs)

Q1: Why does my standard thermal cycloaddition yield a mixture of 1,4- and 1,5-triazoles?

A: The classic thermal Huisgen 1,3-dipolar cycloaddition suffers from poor regioselectivity because the HOMO-LUMO energy gaps for both possible orientations of the azide and alkyne are nearly identical 1[1]. This thermodynamic similarity, combined with the high activation barrier requiring elevated temperatures, results in a roughly 1:1 mixture of 1,4- and 1,5-disubstituted regioisomers 2[2]. To achieve exclusivity, you must abandon the thermal approach and employ transition-metal catalysis to fundamentally alter the reaction mechanism.

Q2: I need the 1,4-regioisomer exclusively. What is the standard approach, and why does it work?

A: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier method for isolating the 1,4-regioisomer 1[1]. Unlike the concerted thermal mechanism, CuAAC proceeds via a stepwise process. The Cu(I) catalyst inserts into the terminal alkyne to form a highly reactive copper acetylide intermediate 3[3]. This intermediate dictates the spatial arrangement of the incoming azide, forcing the formation of the 1,4-disubstituted triazole with >99% regioselectivity 2[2]. Because this mechanism relies on copper acetylide formation, CuAAC is strictly limited to terminal alkynes 4[4].

Q3: My CuAAC reaction is stalling, yielding low amounts of the 1,4-isomer, and the solution is turning green/blue. What is going wrong?

A: The active catalytic species in CuAAC is Cu(I). However, Cu(I) is thermodynamically unstable and rapidly oxidizes to Cu(II) in the presence of dissolved oxygen 5[5]. A green or blue solution is a visual confirmation that your catalyst has oxidized to the inactive Cu(II) state 6[6].

To solve this, you must use a self-maintaining catalytic system:

  • Reducing Agent: Always generate Cu(I) in situ using a more stable Cu(II) salt (like CuSO₄) combined with an excess (e.g., 3- to 10-fold) of sodium ascorbate 7[7]. The ascorbate continuously reduces any formed Cu(II) back to active Cu(I) 6[6].

  • Stabilizing Ligands: Incorporate a chelating ligand such as TBTA (for organic solvents) or THPTA (for aqueous systems) 5[5]. These ligands encapsulate the Cu(I) center, protecting it from oxidation and disproportionation while accelerating the reaction rate 6[6].

Workflow Issue Low Yield / Mixed Isomers CheckCu Check Catalyst Oxidation State Issue->CheckCu AddAscorbate Add Sodium Ascorbate CheckCu->AddAscorbate Cu(II) detected (Blue/Green) CheckLigand Evaluate Ligand (TBTA/THPTA) CheckCu->CheckLigand Cu(I) confirmed (Clear/Yellow) AddAscorbate->CheckLigand Success Pure 1,4-Regioisomer CheckLigand->Success Stable Complex Formed

Troubleshooting workflow for resolving low yield and oxidation issues in CuAAC.

Q4: I need the 1,5-regioisomer. CuAAC won't work for this. What are my options?

A: To selectively synthesize the 1,5-regioisomer, you must use the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) 2[2]. RuAAC utilizes pentamethylcyclopentadienyl ruthenium chloride complexes (e.g., CpRuCl(PPh3)₂ or [CpRuCl]₄) 3[3]. Unlike copper, ruthenium activates the alkyne via π-interactions rather than forming an acetylide 3[3]. This leads to the oxidative coupling of the azide and alkyne into a six-membered ruthenacycle intermediate, which undergoes reductive elimination to exclusively yield the 1,5-disubstituted triazole 2[2]. A major advantage of RuAAC is its compatibility with both terminal and internal alkynes 4[4].

Quantitative Comparison of Triazole Synthesis Methods

ParameterThermal HuisgenCuAACRuAAC
Catalyst NoneCu(I) (e.g., CuSO₄ + Ascorbate)Ru(II) (e.g., Cp*RuCl(PPh3)₂)
Regioselectivity ~1:1 mixture of 1,4- and 1,5->99% 1,4-disubstituted >95% 1,5-disubstituted
Alkyne Scope Terminal & InternalTerminal onlyTerminal & Internal
Temperature 80 °C - 120 °CRoom Temp to 60 °CRoom Temp to 80 °C
Typical Solvents Toluene, DMFt-BuOH/H₂O, DMF, DMSODioxane, DMF, Benzene

Self-Validating Experimental Protocols

Protocol A: CuAAC for 1,4-Disubstituted Triazoles

This protocol uses a self-validating colorimetric check to ensure the catalyst is active.

  • Reagent Preparation: Prepare stock solutions of the terminal alkyne (1.0 eq) and azide (1.2 eq) in a 1:1 mixture of t-BuOH/water.

  • Catalyst Premix: In a separate vial, mix CuSO₄ (0.05 eq) and TBTA or THPTA ligand (0.1 eq).

  • Reduction & Validation: Add freshly prepared sodium ascorbate (0.2 to 0.5 eq) to the catalyst premix.

    • Self-Validation Checkpoint: The initial CuSO₄/Ligand mixture will be blue. Upon adding ascorbate, the solution must turn colorless or pale yellow. If it remains blue or turns green, the Cu(I) has not formed or has oxidized; add more ascorbate and degas the solvent.

  • Reaction: Add the active, pale-yellow catalyst solution to the alkyne/azide mixture. Stir at room temperature for 2-12 hours. Monitor by TLC or LC-MS.

  • Workup: Dilute with ethyl acetate, wash with water and brine to remove the copper-ligand complex, dry over anhydrous Na₂SO₄, and concentrate.

Protocol B: RuAAC for 1,5-Disubstituted Triazoles

This protocol relies on rigorous atmospheric control, as Ru(II) catalysts are highly sensitive to oxygen.

  • Reagent Preparation: Dissolve the alkyne (1.0 eq) and azide (1.0 eq) in anhydrous, degassed 1,4-dioxane or DMF.

  • Atmospheric Control: Purge the reaction flask with Argon for at least 15 minutes.

  • Catalyst Addition & Validation: Add Cp*RuCl(PPh3)₂ (0.02 to 0.05 eq) to the flask under a strict Argon stream.

    • Self-Validation Checkpoint: The active reaction mixture should remain a homogeneous orange or light brown color. If the solution rapidly turns dark green or black, oxygen ingress has occurred, deactivating the catalyst into a Ru-oxo species.

  • Reaction: Heat the mixture to 60 °C – 80 °C for 4-24 hours under Argon.

  • Purification: Cool to room temperature, filter through a short pad of silica gel to remove the bulk of the ruthenium catalyst, and purify the 1,5-regioisomer via standard column chromatography.

References

  • Click Chemistry Azide-Alkyne Cycloaddition Organic Chemistry Portal[Link]

  • Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition National Institutes of Health (PMC)[Link]

  • 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC) Thieme E-Books[Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition National Institutes of Health (PMC)[Link]

Sources

Optimization

Technical Support Center: Resolving Complex NMR Spectra of Substituted Triazole Derivatives

Welcome to the technical support center for the NMR analysis of substituted triazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the NMR analysis of substituted triazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in characterizing these versatile heterocyclic compounds. Triazoles are foundational scaffolds in modern chemistry, but their NMR spectra can often be complex due to isomerism, signal overlap, and subtle substituent effects.

This resource provides in-depth, field-proven insights in a direct question-and-answer format. We will move from frequently asked questions to comprehensive troubleshooting guides, explaining not just the what, but the critical why behind each experimental choice.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles in triazole NMR analysis.

Question: How can I definitively distinguish between 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers using routine NMR?

Answer: Distinguishing between the 1,4- and 1,5-regioisomers is arguably the most frequent challenge. While 2D NMR methods provide the most robust evidence, key differences in standard 1D ¹H and ¹³C NMR spectra offer powerful initial clues.

  • Via ¹H NMR: The chemical shift of the triazole proton (C5-H in the 1,4-isomer; C4-H in the 1,5-isomer) is highly diagnostic. The C5-H of a 1,4-disubstituted triazole is typically found further downfield (deshielded) compared to the C4-H of its 1,5-disubstituted counterpart. For example, the C5-H proton in 1,4-isomers often appears in the range of δ 8.00–8.75 ppm, influenced by the electronic environment.[1]

  • Via ¹³C NMR: The carbon chemical shifts are often more reliable. The C5 signal in a 1,4-isomer is consistently shifted upfield (more shielded) to approximately δ 120-127 ppm.[1][2] In contrast, the C4 signal of a 1,5-isomer appears further downfield, typically around δ 133 ppm or higher.[2] This difference is a reliable empirical method for assignment.[2]

  • The Causality: This chemical shift difference arises from the electronic environment. In the 1,4-isomer, the C5 carbon is adjacent to two nitrogen atoms, leading to a different shielding effect compared to the C4 carbon in the 1,5-isomer, which is positioned between a nitrogen and a carbon atom.

A summary of typical chemical shifts is provided below:

RegioisomerTriazole Proton (¹H)Triazole Carbons (¹³C)
1,4-disubstituted C5-H: ~δ 7.5 - 8.5 ppmC4: ~δ 139 - 148 ppmC5: ~δ 122 - 127 ppm[1]
1,5-disubstituted C4-H: ~δ 7.0 - 8.0 ppmC4: ~δ 133+ ppm[2]C5: Varies with substituent
Question: My triazole N-H proton signal is extremely broad or not visible. Why is this happening?

Answer: The broadening or disappearance of an N-H proton signal in a triazole spectrum is a common phenomenon driven by two main factors:

  • Chemical Exchange: The N-H proton can undergo rapid chemical exchange with residual water in the NMR solvent (especially DMSO-d₆) or with other labile protons in the molecule.[3] This exchange occurs on a timescale that is fast relative to the NMR experiment, leading to a broadening of the signal. In some cases, the signal can become so broad that it merges with the baseline and is effectively invisible.

  • Tautomerism: 1,2,3-triazoles can exist in a dynamic equilibrium between different tautomeric forms (e.g., 1H, 2H).[4] If the rate of this tautomeric exchange is intermediate on the NMR timescale, it can lead to significant broadening of the N-H signal and even the signals of the ring carbons.[4]

Troubleshooting Steps:

  • Dry Your Solvent: Ensure your deuterated solvent is as anhydrous as possible. Using a freshly opened ampule or drying the solvent over molecular sieves can reduce exchange with water.

  • Lower the Temperature: Acquiring the spectrum at a lower temperature can slow down the rate of chemical exchange, often resulting in a sharper N-H signal.

  • Use a Different Solvent: Switching to a less polar, aprotic solvent like CDCl₃ or benzene-d₆ can sometimes reduce the rate of exchange.

Question: Why are the signals in my aromatic/substituent region severely overlapping?

Answer: Signal overlap is a frequent issue, especially when your triazole is substituted with multiple aromatic rings or complex alkyl chains. This occurs when different protons or carbons exist in very similar chemical environments, causing their resonance frequencies to be nearly identical.

Initial Solutions:

  • Increase Spectrometer Field Strength: If available, re-running the sample on a higher field spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of signals, often resolving the overlap.

  • Solvent Effects: Acquiring the spectrum in a different solvent can induce changes in chemical shifts. Aromatic solvents like benzene-d₆ can cause significant shifts (the "aromatic solvent-induced shift" or ASIS effect) that may resolve overlapping signals.

  • 2D NMR: If simple methods fail, 2D NMR experiments are the definitive solution. A COSY (Correlation Spectroscopy) experiment will reveal which protons are coupled to each other, while an HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton directly to its attached carbon, providing an extra dimension of resolution.[5][6]

Part 2: In-Depth Troubleshooting Guides

This section provides structured workflows for tackling more persistent and complex spectral problems.

Guide 1: Unambiguous Isomer Assignment When 1D NMR is Inconclusive

Problem: You have synthesized a disubstituted 1,2,3-triazole, but the ¹H and ¹³C chemical shifts are ambiguous, or the triazole proton is absent, preventing a clear assignment of 1,4- vs. 1,5-regiochemistry.

Underlying Principle: The definitive assignment of regioisomers relies on observing correlations through multiple bonds. Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) experiments are perfectly suited for this, as they reveal spatial and through-bond connectivities between nuclei.

Workflow for Isomer Determination:

G cluster_0 Step 1: Acquire Key 2D NMR Spectra cluster_1 Step 2: Analyze HMBC Correlations cluster_2 Step 3: Analyze NOESY/ROESY Correlations cluster_3 Step 4: Conclude Regiochemistry start Acquire ¹H-¹³C HMBC Spectrum noe Acquire ¹H-¹H NOESY/ROESY Spectrum hmbc_analysis Look for 3-bond correlations (³JCH) from substituent protons to triazole ring carbons. start->hmbc_analysis noe_analysis Look for spatial correlations (through-space) between substituent protons and the triazole C-H proton. noe->noe_analysis isomer_1_4 Conclusion: 1,4-Isomer hmbc_analysis->isomer_1_4 Protons on N1-substituent correlate to BOTH C4 and C5. isomer_1_5 Conclusion: 1,5-Isomer hmbc_analysis->isomer_1_5 Protons on N1-substituent correlate ONLY to C5. noe_analysis->isomer_1_4 NOE observed between protons on N1-substituent and the C5-H proton. noe_analysis->isomer_1_5 NOE observed between protons on C5-substituent and the C4-H proton.

Caption: Workflow for distinguishing 1,4- and 1,5-triazole isomers using 2D NMR.

Detailed Experimental Protocol (HMBC):

  • Sample Preparation: Prepare a moderately concentrated sample (5-15 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition:

    • Use a standard hmbcgp (or similar) pulse sequence.

    • Key Parameter: Set the long-range coupling delay (often d6 or related to J_HMBC) to optimize for correlations over 2-3 bonds. A typical value is optimized for a J-coupling of 8-10 Hz.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, especially for correlations to quaternary carbons.

  • Processing and Interpretation:

    • Process the 2D data with appropriate window functions.

    • For the 1,4-isomer: Look for a cross-peak between the protons on the substituent at the N1 position (e.g., the CH₂ group of an N-benzyl substituent) and the C5 carbon of the triazole ring. You may also see a weaker correlation to the quaternary C4.

    • For the 1,5-isomer: You should observe a correlation between the protons on the N1-substituent and the C5 carbon, but critically, not to the C4 carbon. Instead, the C4-H proton will show a correlation to the C5 carbon.

Authoritative Grounding: The use of HMBC and NOE for rigorous structure elucidation of triazole isomers is a well-established methodology, often used to confirm assignments made by other means.[2] Advanced techniques such as ¹H-¹⁵N HMBC can also provide unambiguous characterization by observing correlations to the triazole nitrogen atoms.[7]

Guide 2: Troubleshooting Poor Signal Quality and Broad Peaks

Problem: Your NMR spectrum suffers from low signal-to-noise, broad lineshapes, or poor resolution, making interpretation difficult or impossible.

Underlying Principle: Poor signal quality can stem from experimental parameters, sample properties, or instrument performance. A systematic approach is required to identify and remedy the root cause.

Troubleshooting Decision Tree:

G start Poor NMR Spectrum (Broad Peaks / Low S/N) check_purity Is the sample pure? (Check TLC, LC-MS) start->check_purity impure Re-purify sample (Column chromatography, recrystallization) check_purity->impure No purity_ok Pure check_purity->purity_ok check_conc Is concentration adequate? (>1-5 mg for ¹H, >10-20 mg for ¹³C) low_conc Increase concentration or increase number of scans (NS) check_conc->low_conc No conc_ok Adequate check_conc->conc_ok check_shim Is the magnetic field homogeneous? (Check lock signal & reference peaks) bad_shim Re-shim the spectrometer (Automated or manual shimming) check_shim->bad_shim No shim_ok Homogeneous check_shim->shim_ok purity_ok->check_conc conc_ok->check_shim check_dynamics Are chemical dynamics present? (Exchange, aggregation, paramagnetism) shim_ok->check_dynamics dynamics_yes Yes check_dynamics->dynamics_yes dynamics_no No check_dynamics->dynamics_no Unlikely/No temp_study Perform variable temperature (VT) NMR. (Sharper peaks at low/high temp?) dynamics_yes->temp_study change_solvent Change solvent or concentration to disrupt aggregation. dynamics_yes->change_solvent check_metal Check for paramagnetic metal impurities. (Use a metal scavenger if needed) dynamics_yes->check_metal final_res Spectrum Improved dynamics_no->final_res Consult NMR facility manager. Instrument issue possible. temp_study->final_res change_solvent->final_res check_metal->final_res

Caption: Decision tree for troubleshooting poor quality NMR spectra.

Expert Insights:

  • Aggregation: Substituted triazoles, particularly those with planar aromatic groups and hydrogen-bonding capabilities, can self-assemble or aggregate at higher concentrations.[3] This can lead to significant line broadening. If you suspect aggregation, try acquiring the spectrum at a lower concentration or in a more polar solvent that can disrupt intermolecular interactions.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., residual copper or ruthenium from catalysis) can cause severe line broadening. If you suspect metal contamination, try washing your sample solution with a chelating agent like EDTA or passing it through a small plug of silica gel.

  • Shimming: Do not underestimate the importance of good shimming. An inhomogeneous magnetic field is a primary cause of broad, distorted peaks. Always ensure the spectrometer is well-shimmed on your specific sample before acquisition.[8]

References

  • Synthesis and NMR characterization of 1H-1,2,3-triazole deriv
  • Creary, X., et al. (2012). Method for Assigning Structure of 1,2,3-Triazoles.The Journal of Organic Chemistry.
  • ¹⁵N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles.Organic & Biomolecular Chemistry (RSC Publishing).
  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Gernert, L., et al. (2021). Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles.ACS Symposium Series.
  • Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Deriv
  • Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • Hari Babu, T., et al. (2011). Regioselective synthesis and structural elucidation of 1,4-disubstituted 1,2,3-triazole derivatives using 1D and 2D NMR spectral techniques.Magnetic Resonance in Chemistry.
  • Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers.The Journal of Physical Chemistry A. (2024).
  • Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties.MDPI. (2022).

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of different synthetic routes to (3-bromo-1H-1,2,4-triazol-1-yl)methanol

Introduction (3-bromo-1H-1,2,4-triazol-1-yl)methanol (CAS: 1674390-16-9) is a highly valued N-hydroxymethylated building block utilized in the development of advanced pharmaceutical intermediates, including antifungal ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(3-bromo-1H-1,2,4-triazol-1-yl)methanol (CAS: 1674390-16-9) is a highly valued N-hydroxymethylated building block utilized in the development of advanced pharmaceutical intermediates, including antifungal agents and novel selective CRM1 inhibitors[1]. The core structural feature—a hydroxymethyl group attached to the N1 position of a brominated triazole ring—serves as a versatile handle for subsequent alkylations, cross-coupling reactions, or incorporation into complex macrocycles.

The synthesis of this compound relies on the N-hydroxymethylation of 3-bromo-1H-1,2,4-triazole using formaldehyde or its polymeric equivalent, paraformaldehyde. Because the bromine atom at the C3 position introduces both steric hindrance and electron-withdrawing effects, the regioselectivity of the electrophilic attack is heavily biased toward the N1 position, making the reaction highly predictable but sensitive to the choice of solvent and catalyst[2].

Mechanistic Pathway

The reaction proceeds via a base-catalyzed nucleophilic addition. The base deprotonates the triazole, enhancing its nucleophilicity. The resulting triazolide attacks the highly electrophilic carbonyl carbon of formaldehyde, forming a hemiaminal intermediate that is subsequently protonated to yield the target product.

ReactionPathway A 3-bromo-1H-1,2,4-triazole (Nucleophile) C Deprotonated Triazolide Intermediate A->C Base (TEA) -H+ B Formaldehyde (Electrophile) B->C Electrophilic Attack at N1 D (3-bromo-1H-1,2,4-triazol-1-yl)methanol (Target Product) C->D Protonation

Mechanistic pathway of the base-catalyzed N-hydroxymethylation of 3-bromo-1H-1,2,4-triazole.

Comparative Analysis of Synthetic Routes

To objectively evaluate the optimal preparation method, we must compare three distinct synthetic routes based on reaction kinetics, environmental impact, and scalability.

Route A: Solvent-Free Melt Method (Paraformaldehyde + Triethylamine)

This method involves mixing solid 3-bromo-1H-1,2,4-triazole with paraformaldehyde and a catalytic amount of triethylamine (TEA), followed by heating the mixture to a molten state (approx. 140 °C)[3].

  • Causality & Insights: The absence of a solvent maximizes the effective concentration of the reactants, driving the thermodynamic equilibrium toward the hemiaminal product. TEA acts as a base to deprotonate the triazole, enhancing its nucleophilicity. The high temperature is critical; it depolymerizes paraformaldehyde into reactive monomeric formaldehyde in situ, ensuring immediate consumption by the nucleophile before it can repolymerize or escape as a gas.

Route B: Aqueous Formalin in Methanol

This classical solution-phase approach utilizes a 37% aqueous formaldehyde solution (formalin) in a polar protic solvent like methanol, often under mild basic conditions (e.g., NaOH or K₂CO₃).

  • Causality & Insights: Methanol stabilizes the formaldehyde monomers and prevents rapid repolymerization[4]. However, because N-hydroxymethylation is a reversible condensation reaction, the presence of water in the formalin solution can push the equilibrium backward. This necessitates an excess of formalin and significantly longer reaction times to achieve high conversion, making it less efficient for scale-up.

Route C: Solid-Supported Basic Alumina Catalysis

A greener alternative where the neat reactants are ground together and supported on basic alumina, often accelerated by microwave irradiation or gentle heating[4].

  • Causality & Insights: Basic alumina provides a dual function: its basic surface sites catalyze the deprotonation of the triazole, while its porous structure acts as an internal dehydrating agent. By sequestering trace water, it drives the reaction forward continuously without the need for volatile organic solvents.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three synthetic routes based on standard laboratory optimizations:

ParameterRoute A: Solvent-Free MeltRoute B: Aqueous FormalinRoute C: Basic Alumina
Formaldehyde Source Paraformaldehyde37% Aqueous FormalinParaformaldehyde
Catalyst Triethylamine (TEA)NaOH / K₂CO₃Basic Alumina (Surface)
Temperature 140 °C60–70 °C60 °C (or Microwave)
Reaction Time 0.5 – 1 hour4 – 12 hours10 – 15 mins (MW)
Typical Yield 85% – 89%65% – 75%80% – 85%
Scalability Excellent (Industrial)GoodModerate (Lab scale)
Regioselectivity (N1) >95%~90%>95%
Experimental Protocols
Protocol 1: Solvent-Free Melt Method (Recommended for Scale-Up)

This protocol is highly recommended due to its high atom economy and rapid execution[3].

  • Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer, charge 3-bromo-1H-1,2,4-triazole (1.0 equiv, 102 mmol) and paraformaldehyde (1.0 to 1.1 equiv, 102 mmol).

  • Catalysis: Add a catalytic amount of triethylamine (0.05 - 0.1 equiv).

  • Thermal Activation: Heat the reaction mixture gradually to 140 °C using a precisely controlled oil bath.

  • Reaction: Stir the molten mixture continuously at 140 °C for 30 minutes. Monitor the consumption of the starting triazole via TLC (Eluent: EtOAc/Hexane 1:1).

  • Isolation: Remove the heat source and allow the mixture to cool to approximately 30 °C. The product, (3-bromo-1H-1,2,4-triazol-1-yl)methanol, will precipitate as a white solid.

  • Purification: Triturate the crude solid with cold diethyl ether or recrystallize from ethyl acetate/hexane to remove trace unreacted paraformaldehyde and TEA.

Workflow Step1 Step 1: Reagent Mixing 3-bromo-1H-1,2,4-triazole + (CH2O)n Step2 Step 2: Catalyst Addition Triethylamine (0.1 eq) Step1->Step2 Step3 Step 3: Thermal Activation Heat to 140°C (Molten State) Step2->Step3 Step4 Step 4: Cooling & Crystallization Cool to 30°C Step3->Step4 Step5 Step5 Step4->Step5

Step-by-step operational workflow for the solvent-free melt synthesis method.

Protocol 2: Aqueous Formalin Method
  • Preparation: Dissolve 3-bromo-1H-1,2,4-triazole (1.0 equiv) in a minimal amount of methanol.

  • Reagent Addition: Add 37% aqueous formaldehyde solution (1.5 equiv) dropwise at room temperature.

  • Catalysis: Add a catalytic amount of 1M NaOH solution (0.1 equiv).

  • Reaction: Heat the mixture to reflux (approx. 65 °C) for 6 to 8 hours.

  • Work-up: Concentrate the mixture under reduced pressure to remove methanol and water. Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the product.

Expertise & Trustworthiness: Self-Validating Systems

As an Application Scientist, it is vital to build self-validating checkpoints into your workflow to ensure scientific integrity:

  • Visual State Transition (Melt Method): When executing the solvent-free melt method, the physical state transition (from a heterogeneous solid powder to a clear melt) serves as a self-validating visual indicator of paraformaldehyde depolymerization and successful reaction initiation. If the mixture remains solid at 140 °C, it indicates insufficient base catalyst to initiate the depolymerization of paraformaldehyde.

  • Spectroscopic Validation of Regioselectivity: The regioselectivity of the reaction can be strictly validated via ¹H-NMR spectroscopy. The methylene protons of the newly formed N-hydroxymethyl group typically appear as a distinct doublet (coupling with the hydroxyl proton) or a singlet (if proton exchange is rapid) around 5.4 - 5.6 ppm. The presence of only one major set of triazole ring protons confirms the N1-substitution over the N2 or N4 isomers, driven by the steric bulk of the C3-bromine atom.

References
  • Title: Discovery of SZJK-0421: A Novel Potent, Low Toxicity, Selective Second Generation of CRM1 Inhibitor for the Treatment of Both Hematological and Solid Tumors Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link][1]

  • Title: Simultaneous Occurrence of Vapochromism and Vapoluminescence in Formaldehyde-Responsive Amino-Functionalized Copper(I) Polymorphic Coordination Polymers Source: ACS Publications (Inorganic Chemistry) URL: [Link][4]

  • Title: View of QSAR study by 1,2,4-triazoles using several physicochemical descriptors Source: Macedonian Journal of Chemistry and Chemical Engineering URL: [Link][2]

Sources

Comparative

A Comparative Guide to the Validation of an Analytical Method for (3-bromo-1H-1,2,4-triazol-1-yl)methanol using HPLC

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of (3-brom...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of (3-bromo-1H-1,2,4-triazol-1-yl)methanol, a key intermediate in pharmaceutical synthesis. Beyond a procedural outline, this document delves into the scientific rationale behind the experimental design and compares the validated HPLC method with alternative analytical technologies, offering insights to inform method selection and implementation in a regulated environment.

The accurate quantification of pharmaceutical intermediates is a critical aspect of quality control, ensuring the safety and efficacy of the final drug product.[1] The validation of analytical methods provides documented evidence that the procedure is suitable for its intended purpose.[1][2][3][4] This guide is structured to provide a robust, self-validating system for the analysis of (3-bromo-1H-1,2,4-triazol-1-yl)methanol, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][5][6][7][8][9]

The Analyte: (3-bromo-1H-1,2,4-triazol-1-yl)methanol

(3-bromo-1H-1,2,4-triazol-1-yl)methanol is a heterocyclic compound containing a triazole ring, a bromine substituent, and a hydroxymethyl group. Its polarity and structural features make HPLC a suitable analytical technique for its separation and quantification.[10] The presence of a chromophore in the triazole ring allows for straightforward detection using a UV detector.

High-Performance Liquid Chromatography (HPLC) Method

The following HPLC method has been developed for the quantification of (3-bromo-1H-1,2,4-triazol-1-yl)methanol. The selection of each parameter is based on the physicochemical properties of the analyte and the principles of reversed-phase chromatography.

Experimental Protocol: HPLC Method for (3-bromo-1H-1,2,4-triazol-1-yl)methanol
ParameterConditionRationale
Instrument HPLC system with UV DetectorStandard equipment for pharmaceutical analysis, offering reliability and sensitivity.
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides good retention for moderately polar compounds like the analyte.[10] The column dimensions and particle size offer a balance between resolution and analysis time.
Mobile Phase Acetonitrile:Water (40:60, v/v)A common mobile phase for reversed-phase HPLC, providing good separation for many organic molecules.[10] The ratio is optimized to achieve a suitable retention time and peak shape for the analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient separation without excessive backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA small injection volume minimizes band broadening and improves peak shape.
Detection Wavelength 220 nmThis wavelength is selected based on the UV absorbance maximum of the triazole ring, providing high sensitivity.
Run Time 10 minutesSufficient time to elute the analyte and any potential impurities, while maintaining a reasonable sample throughput.

Method Validation: An In-Depth Analysis

The validation of this HPLC method is performed in accordance with ICH Q2(R1) guidelines to ensure its accuracy, precision, and reliability.[1][5][6][7][8][9] The following validation parameters are assessed:

Specificity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][9]

  • Experimental Approach:

    • Analyze a blank sample (diluent only) to ensure no interfering peaks at the retention time of the analyte.

    • Analyze a placebo sample (a mixture of all excipients without the active pharmaceutical ingredient) to confirm the absence of interference.

    • Analyze a sample of (3-bromo-1H-1,2,4-triazol-1-yl)methanol spiked with known related substances and potential degradation products.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte and analyze the resulting solutions to demonstrate that the degradation products do not interfere with the analyte peak.

  • Acceptance Criteria: The analyte peak should be well-resolved from all other peaks, with a resolution of not less than 2.0.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[11] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8][12]

  • Experimental Approach:

    • Prepare a series of at least five standard solutions of (3-bromo-1H-1,2,4-triazol-1-yl)methanol at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

    • Inject each standard solution in triplicate.

    • Plot a calibration curve of the mean peak area against the concentration.

  • Acceptance Criteria:

    • The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[13]

    • The y-intercept should be ≤ 2% of the response at 100% concentration.[13]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[11] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.[14]

  • Experimental Approach:

    • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a known amount of (3-bromo-1H-1,2,4-triazol-1-yl)methanol into a placebo mixture.

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.[14]

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[11] It is evaluated at two levels: repeatability and intermediate precision.[14]

  • Experimental Approach:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[12]

    • Intermediate Precision: Analyze the same homogeneous sample on different days, with different analysts, and on different instruments.

  • Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[13][15]

Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]

  • Experimental Approach:

    • Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak is detectable and has a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[14]

    • Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the following equations:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S) Where σ is the standard deviation of the response (e.g., the y-intercept of the regression line) and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[14]

  • Experimental Approach:

    • Introduce small, deliberate variations to the HPLC method parameters, one at a time. Examples of variations include:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 5 °C)

      • Mobile phase composition (e.g., ± 2% organic component)

      • Detection wavelength (e.g., ± 2 nm)

    • Analyze a standard solution under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits, and the results should not be significantly affected by the variations.

Summary of Validation Parameters and Acceptance Criteria
Validation ParameterAcceptance Criteria
Specificity Analyte peak is well-resolved (Resolution ≥ 2.0) from all other peaks.
Linearity Correlation coefficient (r²) ≥ 0.999.
Range Established based on linearity, accuracy, and precision data.
Accuracy Mean recovery of 98.0% - 102.0%.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%.
LOD & LOQ Determined and verified.
Robustness Method performance remains acceptable under varied conditions.

Comparison with Alternative Analytical Methods

While HPLC is a robust and widely used technique, other analytical methods can also be considered for the analysis of (3-bromo-1H-1,2,4-triazol-1-yl)methanol. This section provides a comparative overview of HPLC with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (typically < 2 µm) and higher operating pressures.[16][17]

  • Advantages over HPLC:

    • Faster Analysis Times: UPLC can significantly reduce run times, often by a factor of 5-10, leading to higher sample throughput.[16][17][18]

    • Improved Resolution and Sensitivity: The smaller particles provide higher separation efficiency, resulting in sharper peaks and better resolution, which can lead to lower detection limits.[16][19][20]

    • Reduced Solvent Consumption: Shorter run times and lower flow rates lead to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective option.[16][19][20]

  • Disadvantages compared to HPLC:

    • Higher Cost: UPLC systems are generally more expensive than HPLC systems.[16]

    • Increased Backpressure: The use of smaller particles results in much higher backpressure, requiring specialized pumps and system components.[18]

    • Method Transfer Challenges: Transferring an existing HPLC method to a UPLC system may require re-optimization and re-validation.

Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with a stationary phase. For non-volatile or thermally labile compounds like (3-bromo-1H-1,2,4-triazol-1-yl)methanol, derivatization may be necessary to increase their volatility.

  • Potential Advantages over HPLC:

    • High Resolution: Capillary GC columns can provide very high separation efficiency.

    • Sensitive Detectors: Detectors such as Flame Ionization Detector (FID) and Mass Spectrometry (MS) can offer high sensitivity.[21][22]

  • Disadvantages compared to HPLC:

    • Analyte Suitability: The analyte must be volatile and thermally stable. The hydroxyl group in (3-bromo-1H-1,2,4-triazol-1-yl)methanol may require derivatization, which adds an extra step to the sample preparation and can introduce variability.[23]

    • Limited Applicability for Polar Compounds: Highly polar compounds can be challenging to analyze by GC due to poor peak shape and adsorption issues.[21]

Comparative Summary of Analytical Methods
FeatureHPLCUPLCGC
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but with smaller particles and higher pressures.Separation based on volatility and partitioning between a gas mobile phase and a stationary phase.
Speed ModerateFast[16][17][18]Fast
Resolution GoodExcellent[16][17]Excellent
Sensitivity GoodExcellent[16][19][20]Good to Excellent (detector dependent)
Analyte Suitability Wide range of compounds, including polar and non-volatile.Similar to HPLC.Volatile and thermally stable compounds. Derivatization may be required for polar analytes.[23]
Cost ModerateHigh[16]Moderate
Solvent Consumption ModerateLow[16][19][20]Very Low

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the analytical method validation process.

ValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase MethodDevelopment Method Development ValidationProtocol Validation Protocol MethodDevelopment->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity LinearityRange Linearity & Range ValidationProtocol->LinearityRange Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness ValidationReport Validation Report Specificity->ValidationReport LinearityRange->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport Robustness->ValidationReport

Caption: A flowchart illustrating the key phases and activities in the validation of an analytical method.

ValidationParameters cluster_quantitative Quantitative Tests cluster_general General Tests ValidatedMethod Validated Method Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod Linearity Linearity Linearity->ValidatedMethod Range Range Range->ValidatedMethod LOQ LOQ LOQ->ValidatedMethod Specificity Specificity Specificity->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod LOD LOD LOD->ValidatedMethod

Caption: A diagram showing the relationship between different validation parameters and the final validated method.

Conclusion

The validated HPLC method presented in this guide provides a reliable and robust approach for the quantification of (3-bromo-1H-1,2,4-triazol-1-yl)methanol in a pharmaceutical setting. The comprehensive validation, based on ICH guidelines, ensures that the method is suitable for its intended purpose. The comparison with UPLC and GC highlights the advantages and disadvantages of each technique, enabling researchers and scientists to make informed decisions based on their specific analytical needs, available resources, and desired sample throughput. While HPLC remains a workhorse in many laboratories, the speed and sensitivity of UPLC make it an attractive alternative for high-throughput environments.[16] GC, on the other hand, is less suitable for this polar analyte without derivatization. Ultimately, the choice of analytical method should be based on a thorough evaluation of the method's performance characteristics and its fitness for the intended application.

References

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2019, October 24). A Review on Comparative study of HPLC and UPLC. Retrieved from [Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Retrieved from [Link]

  • Pharma Tutor. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • SCION Instruments. (n.d.). Simultaneous Analysis of Triazole Fungicides by HPLC-DAD. Retrieved from [Link]

  • Agilent. (2015, August 21). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Retrieved from [Link]

  • Khan, J. K., Montaseri, H., Poglod, M., Bu, H. Z., Daneshtalab, M., & Micetich, R. G. (1999). High-performance liquid chromatographic analysis of new triazole antifungal agent SYN-2869 and its derivatives in plasma. Journal of Pharmaceutical and Biomedical Analysis, 20(5), 791–797. [Link]

  • Patsnap. (2025, September 19). HPLC vs UPLC: Detection Limit and Accuracy Compared. Retrieved from [Link]

  • European Medicines Agency. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]

  • Chromatography Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • Journal of Chemistry and Technologies. (2020, January 21). IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS' BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS. Retrieved from [Link]

  • European Medicines Agency. (2023, December 15). Quality guidelines: specifications, analytical procedures and analytical validation. Retrieved from [Link]

  • Chromatography Online. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • LinkedIn. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (2020, January 21). Impact of substituents of various nature at C-3 and C-5 of 4H-1,2,4-triazole on compounds' behavior under the conditions of GC-MS analysis. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • NHS. (n.d.). guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]

  • GSC Biological and Pharmaceutical Sciences. (2022, November 8). Analytical method validation: A brief review. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • SciSpace. (2011, July 7). Analytical Method Validation. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (2023, November 1). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A GC-MS Database of Nitrogen-Rich Volatile Compounds. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020, October 11). Method for Trifuzol-Neo assay determination by GC-MS. Retrieved from [Link]

Sources

Validation

Head-to-Head Comparison of Catalytic Systems for Triazole Synthesis: CuAAC vs. RuAAC

Executive Summary The 1,3-dipolar cycloaddition of azides and alkynes to form 1,2,3-triazoles is the foundational reaction of "Click Chemistry." Triazoles are highly stable, possess a strong dipole moment (4.8–5.6 Debye)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3-dipolar cycloaddition of azides and alkynes to form 1,2,3-triazoles is the foundational reaction of "Click Chemistry." Triazoles are highly stable, possess a strong dipole moment (4.8–5.6 Debye), and serve as rigid, hydrolytically stable bioisosteres for amide bonds[1]. While the uncatalyzed thermal reaction requires elevated temperatures and yields a mixed 1:1 ratio of 1,4- and 1,5-regioisomers[2], transition-metal catalysis has revolutionized this space.

For researchers and drug development professionals, selecting the correct catalytic system—Copper (CuAAC) versus Ruthenium (RuAAC) —is the most critical variable in experimental design. This guide objectively compares these systems, detailing their mechanistic divergence, substrate scopes, and providing self-validating protocols for immediate laboratory application.

Mechanistic Divergence & Regioselectivity

The fundamental difference between CuAAC and RuAAC lies in their catalytic cycles, which dictate both the regiochemical outcome and the types of alkynes that can be utilized.

  • CuAAC (1,4-Regioselectivity): The copper-catalyzed system relies on the formation of a copper(I) acetylide intermediate. Because this step requires the deprotonation of the alkyne, CuAAC is strictly limited to terminal alkynes [3]. The sequence involves azide coordination to the copper acetylide to form a six-membered metallacycle, followed by rapid ring contraction and protonation to exclusively yield the 1,4-disubstituted 1,2,3-triazole [4],[1].

  • RuAAC (1,5-Regioselectivity): The ruthenium-catalyzed system bypasses the acetylide requirement. Instead, it proceeds via the oxidative coupling of the azide and alkyne directly to the ruthenium center (typically [Cp*RuCl] complexes) to form a ruthenacycle[2]. Because this pathway does not depend on terminal alkyne acidity, RuAAC seamlessly accommodates both terminal and internal alkynes . The subsequent rate-determining reductive elimination yields the 1,5-disubstituted 1,2,3-triazole (or 1,4,5-trisubstituted triazoles if internal alkynes are used)[3],[5].

MechanisticPathways cluster_CuAAC CuAAC Pathway (1,4-Regioselectivity) cluster_RuAAC RuAAC Pathway (1,5-Regioselectivity) Cu1 Terminal Alkyne + Cu(I) Cu2 Cu(I)-Acetylide Complex Cu1->Cu2 Base / Ligand Cu3 Six-Membered Metallacycle Cu2->Cu3 + Azide Cu4 1,4-Disubstituted Triazole Cu3->Cu4 Ring Contraction Ru1 Alkyne + Azide +[Ru] Ru2 Oxidative Coupling Ru1->Ru2 Coordination Ru3 Ruthenacycle Intermediate Ru2->Ru3 C-N Bond Formation Ru4 1,5-Disubstituted Triazole Ru3->Ru4 Reductive Elimination

Fig 1. Mechanistic divergence of CuAAC and RuAAC dictating triazole regioselectivity.

Head-to-Head Performance Matrix

To aid in system selection, the following table summarizes the quantitative and qualitative performance metrics of both catalytic systems based on current literature standards.

ParameterCuAAC (Copper-Catalyzed)RuAAC (Ruthenium-Catalyzed)
Regioselectivity Strictly 1,4-disubstituted[4]Strictly 1,5-disubstituted (or 1,4,5)[3]
Alkyne Scope Terminal alkynes only[3]Terminal and internal alkynes[5]
Catalyst System Cu(I) salts or in situ Cu(II) + Ascorbate[6][CpRuCl(PPh3)2] or [CpRuCl(COD)][3]
Typical Solvents Aqueous buffers, Water/tBuOH, DMSO[7]Benzene, Toluene, THF, Dioxane[3]
Biocompatibility High (when paired with THPTA/BTTAA ligands)[8]Low to Moderate (typically requires organic solvents)
Reaction Kinetics Extremely fast (accelerated by ligands)[2]Moderate (reductive elimination is rate-limiting)[2]

Deep Dive: Ligand Acceleration & Biocompatibility in CuAAC

While CuAAC is highly efficient, the thermodynamic instability of Cu(I) in aqueous environments—where it rapidly oxidizes to inactive Cu(II) or undergoes disproportionation—necessitates the use of stabilizing ligands[6]. The choice of ligand is the defining factor in the success of biological CuAAC applications.

  • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): The classic first-generation ligand. While it effectively stabilizes Cu(I), its extreme hydrophobicity requires the use of organic co-solvents (e.g., DMSO), severely limiting its utility in live-cell labeling or sensitive protein bioconjugation[8],[9].

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): The modern standard for aqueous systems. By replacing the hydrophobic benzyl groups of TBTA with hydrophilic hydroxypropyl groups, THPTA achieves excellent water solubility[8],[6].

    • Mechanistic Advantage: THPTA acts as a sacrificial reductant interceptor. It protects sensitive biomolecules from reactive oxygen species (ROS) generated during the ascorbate-driven reduction of Cu(II) to Cu(I), maintaining cell viability and protein integrity while accelerating the reaction[6].

Self-Validating Experimental Protocols

Protocol A: Aqueous CuAAC Bioconjugation (Using THPTA)

This protocol is optimized for Antibody-Drug Conjugates (ADCs) or protein labeling, ensuring high yield while preventing ROS-mediated protein degradation.

Step 1: Preparation of Stock Solutions

  • Prepare 100 mM CuSO4 in degassed water.

  • Prepare 200 mM THPTA ligand in degassed water.

  • Prepare 100 mM Sodium Ascorbate in degassed water (must be freshly prepared to prevent auto-oxidation)[6].

Step 2: Pre-complexation (Critical Causality Step)

  • Mix the CuSO4 and THPTA in a 1:2 to 1:5 molar ratio and incubate at room temperature for 5 minutes.

  • Why? Introducing unchelated copper directly to sodium ascorbate in the presence of biological substrates generates hydroxyl radicals. Pre-complexing ensures that as Cu(II) is reduced, the resulting Cu(I) is instantly stabilized by THPTA, preventing toxicity and catalyst degradation[6].

Step 3: Conjugation Reaction

  • Combine the alkyne-modified antibody and azide-modified drug in the reaction buffer (e.g., PBS, pH 7.4).

  • Add the pre-formed Cu(II)/THPTA complex (typically 25 equivalents relative to the azide).

  • Add Sodium Ascorbate (40 equivalents relative to the azide) to initiate the reduction of Cu(II) to active Cu(I).

  • Incubate at room temperature for 1–2 hours, followed by standard desalting/purification.

CuAACWorkflow S1 1. Prepare Stocks (CuSO4, THPTA) S2 2. Pre-complex Cu(II) 1:5 Ratio S1->S2 S3 3. Mix Substrates Azide + Alkyne S2->S3 S4 4. Initiate Add Cu + Ascorbate S3->S4 S5 5. Purify Product Stable Triazole S4->S5

Fig 2. Self-validating workflow for aqueous CuAAC bioconjugation using THPTA.

Protocol B: Organic RuAAC Synthesis of 1,5-Triazoles

This protocol is designed for small-molecule synthesis utilizing internal or terminal alkynes to access 1,5-disubstituted or 1,4,5-trisubstituted triazoles[3].

Step 1: Catalyst and Substrate Preparation

  • In a dry, inert-gas-purged reaction vial, add the alkyne (1.0 eq) and the organic azide (1.0 eq).

  • Dissolve the substrates in a nonprotic solvent such as anhydrous THF, 1,4-dioxane, or benzene (0.1 M to 0.5 M concentration)[3].

Step 2: Reaction Initiation

  • Add the ruthenium catalyst, typically [CpRuCl(COD)] or[CpRuCl(PPh3)2], at 1–5 mol% loading[3].

  • Why[CpRuCl(COD)]?* The cyclooctadiene (COD) ligand is highly labile, allowing for rapid dissociation and coordination of the azide and alkyne to the ruthenium center at ambient or slightly elevated temperatures, accelerating the oxidative coupling step[3].

Step 3: Incubation and Isolation

  • Stir the reaction at room temperature to 60°C (depending on steric hindrance of internal alkynes) for 2 to 12 hours.

  • Monitor completion via TLC or LC-MS. Evaporate the solvent and purify the 1,5-isomer via standard silica gel flash chromatography.

Conclusion

The choice between CuAAC and RuAAC is dictated by the structural requirements of your target molecule and the constraints of your reaction environment. CuAAC remains the undisputed champion for bioorthogonal labeling, bioconjugation, and aqueous chemistry, provided that advanced ligands like THPTA are utilized to manage copper toxicity. Conversely, RuAAC is an indispensable tool in the synthetic organic chemist's arsenal, offering unique access to 1,5-disubstituted architectures and the ability to functionalize internal alkynes that are completely inert to copper catalysis.

References

  • Johansson, J. R., Beke-Somfai, T., Stålsmeden, A. S., & Kann, N. (2016). "Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications." Chemical Reviews. URL:[Link]

  • Wang, Q., et al. (2021). "Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction." Molecules (via PMC). URL:[Link]

  • Meldal, M., & Tornøe, C. W. (2008). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews (via PMC). URL:[Link]

  • AxisPharm. (2024). "Alkyne-Azide Click Chemistry Protocol for ADCs." AxisPharm Technical Protocols. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (3-bromo-1H-1,2,4-triazol-1-yl)methanol

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a discipline rooted in molecular causality. When handling (3-bromo-1H-1,2,4-triazol-1-yl)methanol (CAS: 167...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a discipline rooted in molecular causality. When handling (3-bromo-1H-1,2,4-triazol-1-yl)methanol (CAS: 1674390-16-9) , we are dealing with a polyfunctional building block whose specific structural moieties dictate its reactivity, toxicity, and the precise Personal Protective Equipment (PPE) required.

This guide provides a self-validating, mechanistic framework for the safe handling, operation, and disposal of this compound.

Mechanistic Hazard Assessment: The Causality of Toxicity

To design an effective safety protocol, we must first deconstruct the molecule to understand why it is hazardous. The toxicity of (3-bromo-1H-1,2,4-triazol-1-yl)methanol is driven by three distinct structural features:

  • The 1,2,4-Triazole Core: Triazoles are well-documented to coordinate with the heme iron of cytochrome P450 enzymes. This interaction can lead to hepatotoxicity and potential reproductive/developmental toxicity (often classified under GHS as H361d) upon systemic absorption 1.

  • The N-Hydroxymethyl Group (-CH2OH): N-hydroxymethyl triazoles exist in a dynamic thermodynamic equilibrium with formaldehyde and the parent NH-triazole 2. Under ambient moisture or slight thermal stress, this compound can release trace formaldehyde—a potent sensitizer and volatile respiratory irritant (H335).

  • The Bromine Substituent: The halogenation of the triazole ring significantly increases the molecule's lipophilicity (LogP). This enhances dermal penetration and systemic bioavailability compared to unhalogenated analogs, necessitating strict dermal barriers 3.

Table 1: Quantitative Hazard & Physicochemical Profile

Property / HazardValue / ClassificationMechanistic Driver
Molecular Weight 178.00 g/mol N/A
Acute Toxicity (Oral) H302 (Harmful if swallowed)CYP450 coordination by triazole nitrogen.
Skin Irritation H315 (Causes skin irritation)Enhanced lipophilicity from Bromine atom.
Eye Irritation H319 (Causes serious eye irritation)Formaldehyde equilibrium from N-CH2OH group.
Respiratory H335 (May cause respiratory irritation)Volatilization of hemiaminal degradation products.

Causality-Driven PPE Matrix

Do not rely on generic lab safety guidelines. The specific physicochemical properties of (3-bromo-1H-1,2,4-triazol-1-yl)methanol dictate the following PPE requirements:

  • Dermal Protection (Double Gloving): Wear a Nitrile inner glove and a Neoprene outer glove . Causality: Nitrile provides excellent dexterity, but Neoprene offers superior breakthrough resistance against halogenated organics and potential formaldehyde off-gassing.

  • Ocular Protection: Unvented or indirectly vented chemical splash goggles . Causality: Standard safety glasses do not protect against the volatile formaldehyde vapors that can be released from the N-hydroxymethyl equilibrium.

  • Respiratory Protection: Handle exclusively inside a Class II Type A2 Chemical Fume Hood with a verified face velocity of 80–100 fpm. If a hood is unavailable, a NIOSH-approved P100 half-face respirator with organic vapor cartridges is mandatory.

  • Body Protection: A flame-retardant, static-dissipative lab coat with knit cuffs.

Operational Protocol: Step-by-Step Methodology

Every operational step below is designed as a self-validating system —meaning the protocol includes built-in checks to confirm the safety parameters are actively holding.

Step 1: Environmental Preparation

  • Clear the fume hood of incompatible materials (strong oxidizers, strong acids).

  • Lay down an anti-static weighing mat.

  • Self-Validation Check: Hold a piece of weighing paper 2 cm above the mat. If it clings to your glove, the static charge is too high. Discharge the area using a zero-stat gun to prevent aerosolization of the brominated powder.

Step 2: Weighing and Transfer

  • Use a grounded, anti-static micro-spatula.

  • Weigh the compound directly into a pre-tared, sealable glass vial rather than an open boat.

  • Self-Validation Check: Cap the vial immediately after transfer. Inspect the threads of the vial; if powder is visible on the threads, wipe it with a Kimwipe dampened with 10% bleach before sealing to prevent dermal exposure during transport.

Step 3: Dissolution

  • In the fume hood, slowly add your solvent (e.g., DMSO or DMF) to the vial.

  • Self-Validation Check: Monitor the vial's temperature with your gloved hand. If the vial becomes noticeably warm (exothermic reaction), immediately transfer it to an ice bath. Excessive heat drives the equilibrium toward the release of formaldehyde gas.

Decontamination and Disposal Plan

Because this compound contains a halogen (Bromine) and a biologically active heterocycle, it cannot be disposed of in standard organic waste.

Spill Cleanup Protocol:

  • Never sweep dry. Dry sweeping aerosolizes the respiratory irritant.

  • Mist the spill gently with a 10% sodium hypochlorite (bleach) solution. Causality: The basic bleach solution suppresses dust and helps oxidize any released formaldehyde into harmless formate.

  • Absorb with chemical spill pads and place them in a sealed, labeled biohazard/chemical waste bag.

Waste Segregation:

  • All liquid waste containing this compound must be routed to Halogenated Organic Waste carboys.

  • Self-Validation Check: Before adding your wash waste to the carboy, check the pH with an indicator strip. Ensure the pH is between 7 and 9. Acidic waste can catalyze the hydrolysis of the triazole ring, leading to unpredictable off-gassing in the closed carboy.

Standard Operating Procedure Workflow

G Start Start SOP Assess Hazard Assessment (H302, H315, H319, H335) Start->Assess PPE Don PPE (Nitrile/Neoprene, Goggles) Assess->PPE Hood Transfer to Fume Hood (Verify Flow Rate) PPE->Hood Weigh Weighing & Handling (Anti-static tools) Hood->Weigh Dissolve Dissolution / Reaction Weigh->Dissolve Waste Waste Segregation (Halogenated Organics) Dissolve->Waste Decon Decontamination (10% Bleach / Soap) Waste->Decon End End SOP Decon->End

Figure 1: Standard operating procedure and PPE workflow for handling (3-bromo-1H-1,2,4-triazol-1-yl)methanol.

References

  • Carl Roth. "Safety Data Sheet: 1,2,4-Triazole." Carl Roth GmbH + Co. KG.
  • Fokin, V. V., et al. "Efficient Synthesis of 2-Substituted-1,2,3-triazoles." Organic Letters, ACS Publications.
  • Elhadi, et al. "QSAR prediction of toxicity for a new 1,2,4-triazole derivatives with 2-bromo-5-methoxyphenyl fragment." Zaporizhzhia State Medical University.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
(3-bromo-1H-1,2,4-triazol-1-yl)methanol
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(3-bromo-1H-1,2,4-triazol-1-yl)methanol
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